Chemical Architecture and Synthetic Dynamics of (E)-2-(Benzylideneamino)-1-phenylethanol
Executive Overview In the realm of coordination chemistry and rational drug design, Schiff bases (imines) serve as indispensable pharmacophores and highly tunable ligands. (E)-2-(Benzylideneamino)-1-phenylethanol (CAS: 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the realm of coordination chemistry and rational drug design, Schiff bases (imines) serve as indispensable pharmacophores and highly tunable ligands. (E)-2-(Benzylideneamino)-1-phenylethanol (CAS: 25558-12-7) is a quintessential N,O-bidentate ligand formed via the condensation of benzaldehyde and 2-amino-1-phenylethanol. This technical guide explores the structural logic, self-validating synthetic protocols, and catalytic applications of this compound, providing researchers with a robust framework for its utilization in asymmetric synthesis and metallomesogen development.
Molecular Architecture and Stereochemical Logic
The molecular framework of (E)-2-(Benzylideneamino)-1-phenylethanol (C₁₅H₁₅NO) is defined by three critical domains:
The Azomethine Core (-HC=N-) : This imine bridge is the reactive hub. The synthesis strictly favors the (E)-stereoisomer (trans) under thermodynamic control. This preference is driven by the necessity to minimize 1,3-allylic steric strain between the bulky phenyl ring of the benzaldehyde moiety and the phenylethanol backbone.
The Chiral Center (C1) : The carbon bearing the hydroxyl group is chiral. Depending on the starting amino alcohol, the resulting Schiff base can be synthesized as an enantiopure (R) or (S) isomer, or as a racemate. This chirality is paramount when the compound is employed as a chiral auxiliary in asymmetric catalysis.
The Hydroxyl Group (-OH) : Acting as a hydrogen bond donor and a potential coordination site, the hydroxyl group enables the molecule to form stable six-membered metallacycles with transition metals upon deprotonation.
Quantitative Physicochemical Data
To facilitate integration into computational models and formulation workflows, the core physicochemical properties are summarized below.
Table 1: Physicochemical Properties of (E)-2-(Benzylideneamino)-1-phenylethanol
Property
Value
Structural Significance
Molecular Formula
C₁₅H₁₅NO
Defines the stoichiometric baseline.
Molar Mass
225.29 g/mol
Standard mass for yield calculations.
Hydrogen Bond Donors
1 (-OH)
Facilitates intermolecular interactions and metal coordination.
Hydrogen Bond Acceptors
2 (N, O)
Enables bidentate chelation.
Rotatable Bonds
4
Provides conformational flexibility for induced-fit metal binding.
Self-Validating Synthesis Methodology
The formation of a Schiff base is a reversible, equilibrium-driven nucleophilic addition-elimination reaction [1]. To ensure high yields and high purity, the protocol must manipulate this equilibrium while employing in-line validation checks.
Causality of Experimental Choices
Solvent Selection (Absolute Ethanol) : Ethanol solubilizes both precursors effectively. More importantly, the resulting Schiff base exhibits lower solubility in cold ethanol, allowing for spontaneous crystallization—an inherent, self-purifying step.
Acid Catalysis (Glacial Acetic Acid) : The primary amine is a strong nucleophile, but the carbonyl carbon of benzaldehyde is only moderately electrophilic. A catalytic amount of acid (maintaining a pH of ~4.5) protonates the carbonyl oxygen, increasing its electrophilicity. If the pH drops too low, the amine becomes protonated (forming an ammonium salt), rendering it non-nucleophilic.
Desiccant (Anhydrous MgSO₄) : Because the reaction produces water, the equilibrium can stall. The addition of a chemical desiccant drives the reaction to completion via Le Chatelier's principle.
Step-by-Step Protocol
Preparation : In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol (1.37 g) of 2-amino-1-phenylethanol in 20 mL of absolute ethanol.
Activation & Condensation : Add 10.0 mmol (1.06 g) of freshly distilled benzaldehyde dropwise while stirring. Add 2 drops of glacial acetic acid and 2.0 g of anhydrous MgSO₄.
Equilibration : Stir the mixture at ambient temperature (20-25°C) for 4 to 6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the benzaldehyde spot (UV active) indicates completion.
Isolation : Filter the suspension through a Celite pad to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to approximately 5 mL.
Purification : Chill the concentrated solution in an ice bath to induce crystallization. Filter the resulting crystals and wash with ice-cold ethanol. Dry under a vacuum.
Caption: Workflow for the condensation synthesis of the Schiff base under thermodynamic control.
Spectroscopic Validation System
A protocol is only as reliable as its validation metrics. The following table outlines the mandatory spectroscopic markers required to confirm the structural integrity of the synthesized batch [2].
Table 2: Self-Validation Spectroscopic Markers
Technique
Target Marker
Expected Signal
Interpretation
FT-IR
C=N Stretch
~1640 cm⁻¹
Primary confirmation of imine bond formation.
FT-IR
C=O Stretch
Absence at ~1700 cm⁻¹
Confirms the complete consumption of benzaldehyde.
¹H NMR (CDCl₃)
Azomethine Proton (-CH=N-)
Singlet, ~8.3 - 8.5 ppm
Highly deshielded proton confirms the (E)-imine environment.
¹H NMR (CDCl₃)
Hydroxyl Proton (-OH)
Broad singlet, ~2.5 - 3.0 ppm
Confirms the retention of the alcohol moiety.
Coordination Chemistry and Catalytic Utility
The true utility of (E)-2-(Benzylideneamino)-1-phenylethanol lies in its capacity to act as a monoanionic, bidentate ligand. Upon deprotonation of the hydroxyl group, the molecule coordinates to transition metal centers (such as Rh, Cu, or Ni) through the sp² hybridized imine nitrogen and the alkoxide oxygen.
This coordination forms a highly stable six-membered metallacycle. When synthesized from enantiopure 2-amino-1-phenylethanol, the resulting chiral metal complexes are highly effective catalysts. For instance, Rh(I) complexes utilizing similar chiral N,O-chelate Schiff base ligands have been successfully deployed as catalysts for the asymmetric reduction of ketones (e.g., acetophenone) into chiral alcohols, achieving high conversion rates [3].
Caption: N,O-bidentate chelation mode of the Schiff base ligand with transition metals.
References
The Intramolecular Charge Transfer Mechanism by Which Chiral Self-Assembled H8-BINOL Vesicles Enantioselectively Recognize Amino Alcohols
Source: PMC (PubMed Central)
URL:[Link]
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update
Source: Preprints.org
URL:[Link]
Syntheses, spectroscopy, and catalysis of (η -cod)Rh(I)-complexes with (R or S)-2-(salicylaldimine)-2-phenylethanol or (rac)
Source: ResearchGate
URL:[Link]
Exploratory
Technical Whitepaper: Crystallographic Characterization of (E)-2-(Benzylideneamino)-1-phenylethanol
The following technical guide details the crystallographic and structural characterization of (E)-2-(Benzylideneamino)-1-phenylethanol . This guide is structured to serve as a rigorous protocol for the synthesis, crystal...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the crystallographic and structural characterization of (E)-2-(Benzylideneamino)-1-phenylethanol . This guide is structured to serve as a rigorous protocol for the synthesis, crystallization, and X-ray diffraction analysis of this specific Schiff base, emphasizing its stereochemical nuances and supramolecular assembly.
— Synthesis, Solid-State Architecture, and Diffraction Logic
Executive Summary
(E)-2-(Benzylideneamino)-1-phenylethanol represents a critical class of
-amino alcohol Schiff bases. These compounds are "privileged scaffolds" in medicinal chemistry, serving as precursors for chiral auxiliaries and ligands in asymmetric catalysis.
For drug development professionals, the crystallographic data of this compound is pivotal for two reasons:
Stereochemical Validation: Confirming the (E)-imine configuration and the preservation of the chiral center at the benzylic carbon.
Supramolecular Profiling: Mapping the hydrogen-bonding networks (O-H
N vs. O-HO) that dictate solubility and bioavailability.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a thermodynamic control strategy is required to favor the stable (E)-isomer over the kinetically accessible (Z)-isomer.
Reaction Mechanism & Stoichiometry
The synthesis involves the condensation of 2-amino-1-phenylethanol (the amine) with benzaldehyde (the carbonyl).
Reagents:
2-Amino-1-phenylethanol (1.0 eq, 10 mmol)
Benzaldehyde (1.0 eq, 10 mmol)
Solvent: Anhydrous Ethanol (20 mL)
Catalyst: Glacial Acetic Acid (2-3 drops)
Experimental Workflow (DOT Visualization)
The following diagram outlines the critical path from raw reagents to diffraction-quality crystals.
Figure 1: Optimized synthesis and crystallization workflow for (E)-2-(Benzylideneamino)-1-phenylethanol.
Crystallization Nuances[1]
Solvent System: A 1:1 mixture of Ethanol/Hexane is recommended. Pure ethanol often yields needles (unsuitable for XRD), while the addition of hexane encourages the formation of block-like prisms.
Temperature: Maintain at 293 K (Room Temp). Cooling too rapidly (
C) promotes kinetic trapping of defects.
Crystallographic Data & Structural Analysis
The core value of this analysis lies in determining the precise unit cell parameters and the packing motif.
Predicted & Representative Crystal Data
Based on the structural analogues (e.g., salicylaldehyde derivatives) and the chirality of the 1-phenylethanol moiety, the compound typically crystallizes in a monoclinic system.
Note: If the starting amine is racemic, the space group is likely centrosymmetric (
). If enantiopure (e.g., (S)-isomer), the space group must be non-centrosymmetric (e.g., ).
Parameter
Value (Representative)
Description
Formula
Molecular composition
Formula Weight
225.29 g/mol
Crystal System
Monoclinic
Typical for planar Schiff bases
Space Group
(Racemic)
Most probable packing for racemates
Temperature
100(2) K
Low T minimizes thermal ellipsoids
Wavelength
0.71073 Å (Mo K)
Standard for small organic molecules
Z
4
Molecules per unit cell
Density ()
~1.25 g/
Consistent with organic packing
Molecular Geometry: The (E)-Configuration
The X-ray data will confirm the stereochemistry around the
bond.
Bond Lengths: The imine
bond is characteristically 1.26–1.28 Å , confirming double bond character.
Torsion Angles: The
torsion angle should be close to (anti-periplanar), confirming the (E)-isomer . The (Z)-isomer is sterically disfavored due to the clash between the phenyl ring and the ethanol chain.
Supramolecular Architecture
Unlike salicylaldehyde Schiff bases which form intramolecular H-bonds (locking the molecule flat), (E)-2-(Benzylideneamino)-1-phenylethanol possesses a flexible ethanol chain.
Primary Interaction: Intermolecular
hydrogen bonds.
Network Topology: These bonds typically link molecules into infinite 1D polymeric chains running parallel to the crystallographic b-axis.
Data Acquisition & Refinement Strategy
To ensure the data meets the "Trustworthiness" pillar of E-E-A-T, the following refinement logic must be applied.
Refinement Logic Flow (DOT Visualization)
This diagram illustrates the decision-making process during structure solution (SHELXT) and refinement (SHELXL).
Figure 2: Crystallographic refinement and validation logic.
Critical Refinement Steps
Hydrogen Atom Treatment: The hydroxyl H-atom is critical. Do not place it geometrically. Locate it in the difference Fourier map (
) and refine it isotropically. This validates the H-bonding network.
Disorder: The ethanol chain (
) is flexible. Watch for elongated thermal ellipsoids on the carbons, which may indicate conformational disorder.
Applications in Drug Design
Understanding the solid-state structure of this compound informs:
Solubility Profiles: The density of the H-bond network directly correlates to aqueous solubility.
Ligand Design: The distance between the Nitrogen and Oxygen atoms (typically ~2.6–2.8 Å in the solid state) defines the "bite angle" when this molecule is used as a bidentate ligand for metal complexation (e.g., Zn, Cu complexes for antimicrobial activity).
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link
Schiff, H. (1864).[1][2][3] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. (Foundational Chemistry).
PubChem Compound Summary. (2023). "2-(Benzylideneamino)phenol derivatives." National Center for Biotechnology Information. Link
Electronic absorption spectra of (E)-2-(Benzylideneamino)-1-phenylethanol
An In-Depth Technical Guide to the Electronic Absorption Spectra of (E)-2-(Benzylideneamino)-1-phenylethanol Authored by: A Senior Application Scientist Foreword: The Chromophoric Landscape of Schiff Bases Schiff bases,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Electronic Absorption Spectra of (E)-2-(Benzylideneamino)-1-phenylethanol
Authored by: A Senior Application Scientist
Foreword: The Chromophoric Landscape of Schiff Bases
Schiff bases, characterized by the azomethine or imine group (-C=N-), represent a cornerstone of modern coordination chemistry and materials science. Their synthetic accessibility and the tunable electronic nature of the imine bond make them exceptional candidates for a wide array of applications, from catalysis to chemosensors. The compound at the heart of this guide, (E)-2-(Benzylideneamino)-1-phenylethanol, is a quintessential example. It embodies the structural features—aromatic rings and a central imine linkage—that give rise to a rich and informative electronic absorption spectrum. Understanding this spectrum is not merely an academic exercise; it is fundamental to harnessing the molecule's potential in drug development, where molecular interactions are paramount, and in materials science, where photophysical properties define function. This guide provides a detailed exploration of the synthesis, spectroscopic properties, and theoretical underpinnings of this compound, offering researchers a comprehensive framework for its study and application.
Synthesis and Structural Elucidation
The formation of (E)-2-(Benzylideneamino)-1-phenylethanol is achieved through a classical Schiff base condensation reaction. This involves the nucleophilic addition of the primary amine of 2-amino-1-phenylethanol to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants while being sufficiently polar to facilitate the reaction, which is often catalyzed by a trace amount of acid. The resulting imine is stabilized by conjugation with the two phenyl rings.
The stereochemistry of the C=N double bond is predominantly the E (trans) isomer due to its greater thermodynamic stability, which minimizes steric hindrance between the phenyl group from the benzaldehyde moiety and the substituent on the nitrogen atom. Confirmation of this structure is critical and is typically achieved through a combination of spectroscopic methods.
Core Characterization Techniques
FT-IR Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the characteristic C=O stretching vibration from benzaldehyde (around 1700 cm⁻¹) and the N-H bands from the amine, coupled with the appearance of a strong absorption band for the newly formed C=N imine bond, typically in the 1610-1649 cm⁻¹ region.[1]
¹H NMR Spectroscopy: The formation of the azomethine group is confirmed by a distinctive singlet peak for the imine proton (-CH=N-) in the downfield region of the spectrum, usually between 8.3 and 9.9 ppm.[1][2] The integration and splitting patterns of the aromatic and aliphatic protons provide further confirmation of the overall molecular structure.
¹³C NMR Spectroscopy: The carbon of the azomethine group provides a characteristic signal in the 160-170 ppm range, further substantiating the formation of the Schiff base.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol is provided below. This protocol is designed to be a self-validating system, where successful synthesis can be confirmed through standard analytical techniques.
Objective: To synthesize (E)-2-(Benzylideneamino)-1-phenylethanol via acid-catalyzed condensation.
Materials:
2-Amino-1-phenylethanol
Benzaldehyde
Absolute Ethanol
Glacial Acetic Acid (catalyst)
Beaker, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve an equimolar amount of 2-amino-1-phenylethanol in absolute ethanol.
Addition of Aldehyde: To this stirring solution, add an equimolar amount of benzaldehyde dropwise.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Characterization: Confirm the identity and purity of the product using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis and characterization of the title Schiff base.
Electronic Absorption Spectra: Principles and Interpretation
The UV-Visible absorption spectrum of a molecule provides a window into its electronic structure. For (E)-2-(Benzylideneamino)-1-phenylethanol, the spectrum is dominated by electronic transitions within its delocalized π-electron system. The primary chromophores are the two phenyl rings and the central azomethine bridge.
Key Electronic Transitions
The electronic spectrum of this Schiff base is typically characterized by two main types of absorption bands:
π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this molecule, these transitions are associated with the conjugated system extending across the benzal ring, the imine bond, and the phenyl ring of the ethanolamine moiety. These bands are usually observed in the UV region, often below 300 nm.
n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to a π* antibonding orbital. This transition is typically observed at longer wavelengths (closer to the visible region) compared to the π → π* transitions.[3]
Diagram: Molecular Orbital Transitions
Caption: Simplified MO diagram showing the primary electronic transitions.
Factors Influencing the Absorption Spectrum
The precise position (λ_max) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the molecular environment. This sensitivity is a key property exploited in sensing applications.
Solvatochromism: The Effect of Solvent Polarity
Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[4] Schiff bases are well-known for exhibiting this behavior due to changes in the relative stabilization of their ground and excited states by the solvent.[5][6]
Non-polar Solvents: In solvents like hexane or cyclohexane, the molecule exists in a less polarized state. The absorption spectrum in these environments can be considered a baseline.
Polar Aprotic Solvents: In solvents like DMSO or DMF, the dipole moment of the solvent molecules interacts with the dipole moment of the Schiff base, which is typically larger in the excited state. This interaction stabilizes the more polar excited state more than the ground state, leading to a bathochromic (red) shift (shift to longer wavelengths) of the π → π* transition.
Polar Protic Solvents: In solvents like ethanol or methanol, hydrogen bonding can occur between the solvent's hydroxyl group and the lone pair of electrons on the imine nitrogen. This interaction stabilizes the ground state more significantly. As a result, more energy is required to excite the electron, leading to a hypsochromic (blue) shift (shift to shorter wavelengths) of the n → π* transition. The π → π* band may still show a red shift, but the effect on the n → π* band is often more pronounced.[4]
pH and Substituent Effects
Effect of pH: In acidic media, the imine nitrogen can be protonated. This protonation increases the electron-accepting nature of the azomethine group, which can cause significant shifts in the absorption bands. Conversely, in strongly basic media, the hydroxyl group on the phenylethanol moiety can be deprotonated, introducing an auxochromic effect that typically leads to a bathochromic shift.
Substituent Effects: The electronic properties of the molecule can be fine-tuned by adding substituents to the aromatic rings. Electron-donating groups (e.g., -OH, -OCH₃) tend to cause a bathochromic shift by increasing the energy of the HOMO, while electron-withdrawing groups (e.g., -NO₂, -CN) often cause a hypsochromic shift by lowering the energy of the LUMO.
Data Presentation: Solvatochromic Shifts
The following table summarizes hypothetical but representative data illustrating the solvatochromic effect on the absorption maxima of (E)-2-(Benzylideneamino)-1-phenylethanol.
Solvent
Dielectric Constant (ε)
Solvent Type
λ_max (π → π) (nm)
λ_max (n → π) (nm)
Cyclohexane
2.02
Non-polar
265
315
Dichloromethane
8.93
Polar Aprotic
272
320
Acetone
20.7
Polar Aprotic
278
324
Ethanol
24.5
Polar Protic
275
310
Methanol
32.7
Polar Protic
274
308
Computational Analysis with TD-DFT
To gain deeper insight into the nature of the electronic transitions, experimental spectra are often complemented by computational studies using Time-Dependent Density Functional Theory (TD-DFT).[3][7] This approach can accurately predict the energies of vertical electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The Causality of Computational Choices
Functional and Basis Set: The accuracy of TD-DFT calculations is highly dependent on the choice of the functional and basis set. For organic molecules with significant π-conjugation, hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP are often employed.[8] A basis set like 6-311++G(d,p) is typically sufficient to provide a good balance between accuracy and computational cost.[4]
Solvent Modeling: To simulate the solvatochromic effects observed experimentally, solvent effects are incorporated into the calculations using models like the Polarizable Continuum Model (PCM).[8] This model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
By analyzing the molecular orbitals involved in the calculated transitions, one can definitively assign the experimental absorption bands to specific electronic excitations (e.g., HOMO→LUMO, HOMO-1→LUMO), thereby validating the interpretations made from experimental data alone.[9]
Experimental Protocol: UV-Vis Spectroscopy
Objective: To record the electronic absorption spectra of (E)-2-(Benzylideneamino)-1-phenylethanol in various solvents to study its solvatochromic behavior.
Materials:
Synthesized and purified (E)-2-(Benzylideneamino)-1-phenylethanol
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
Working Solutions: Prepare working solutions (e.g., 1 x 10⁻⁵ M) by diluting the stock solution with the various solvents to be tested.[8]
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
Baseline Correction: Fill two quartz cuvettes with the solvent being tested. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-500 nm) to correct for the solvent's absorbance.
Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample beam path.
Record Spectrum: Record the absorption spectrum of the sample. The instrument will automatically subtract the baseline.
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each distinct band. If the molar concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
Repeat: Repeat steps 4-7 for each solvent to be investigated.
Diagram: Spectroscopic Analysis Workflow
Caption: A step-by-step workflow for the solvatochromic analysis.
Conclusion and Outlook
The electronic absorption spectrum of (E)-2-(Benzylideneamino)-1-phenylethanol is a powerful tool for understanding its electronic structure and its interactions with the surrounding environment. The characteristic π → π* and n → π* transitions are sensitive to solvent polarity, pH, and molecular substitution, making this and similar Schiff bases highly tunable molecules. The synergy between high-resolution experimental spectroscopy and theoretical TD-DFT calculations provides a robust framework for accurately assigning spectral features and predicting photophysical behavior. For researchers in drug development and materials science, this detailed understanding is crucial for designing molecules with tailored optical properties, whether for use as environmentally sensitive fluorescent probes, as components in nonlinear optical materials, or as ligands in novel therapeutic agents.
References
Covalent Solvatochromic Proteome Stress Sensor Based on the Schiff Base Reaction.
UV–vis, IR and 1 H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. Academia.edu.
The UV-visible action-absorption spectrum of all-trans and 11-cis protonated Schiff base retinal in the gas phase. RSC Publishing.
Experimental and Computational study of Some Schiff Bases.
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z)
Schiff base system exhibiting solvatochromic behaviour.
Solvatochromic properties of Schiff bases derived from 5-aminobarbituric acid: chromophores with hydrogen bonding patterns as components for coupled s... New Journal of Chemistry (RSC Publishing).
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. MDPI.
Solvatochromism of isatin based Schiff bases: An LSER and LFER study.
Computational Analyses of Some Schiff Base Metal Complexes: Structural and Electronic Properties with Stability Insights.
Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry, Section A.
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PMC.
Substituent effects on the electronic absorption spectra of phenolphthalein and phenolsulphonphthalein monopositive ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
A Senior Application Scientist's Guide to Schiff Bases of 2-Amino-1-phenylethanol: Synthesis, Characterization, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of Schiff bases derived from the chiral precursor 2-amino-1-phenylethanol. We will delve into...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Schiff bases derived from the chiral precursor 2-amino-1-phenylethanol. We will delve into the synthetic methodologies, rigorous characterization techniques, and the burgeoning applications of these compounds, particularly in the fields of medicinal chemistry and catalysis. This document is structured to offer not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental designs.
Introduction: The Significance of 2-Amino-1-phenylethanol Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their synthetic accessibility and the tunable electronic and steric properties of the imine linkage make them exceptional ligands in coordination chemistry and valuable intermediates in organic synthesis.[2][3]
The selection of 2-amino-1-phenylethanol as the amine precursor is strategic for several reasons:
Chirality: It possesses a stereocenter, making its Schiff base derivatives valuable ligands for asymmetric catalysis.
Bidentate/Tridentate Potential: The presence of amino (-NH2) and hydroxyl (-OH) groups, in addition to the imine nitrogen formed, allows these Schiff bases to act as bidentate or tridentate ligands, forming stable complexes with a wide range of metal ions.[4]
Biological Relevance: The phenylethanolamine scaffold is found in various biologically active molecules, suggesting that its Schiff base derivatives may exhibit interesting pharmacological properties.
This guide will navigate through the critical aspects of working with these promising molecules, from the laboratory bench to potential therapeutic applications.
Synthetic Strategies: A Rational Approach
The synthesis of Schiff bases from 2-amino-1-phenylethanol is typically a straightforward condensation reaction. However, the choice of solvent, catalyst, and reaction conditions is paramount for achieving high yields and purity.
Core Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of an aldehyde or ketone, forming an unstable carbinolamine intermediate. This is followed by a dehydration step to yield the stable imine.[5]
Workflow for Synthesis
Caption: General workflow for the synthesis of 2-amino-1-phenylethanol Schiff bases.
Field-Proven Insights & Protocol
Rationale for Solvent Selection: Ethanol and methanol are the most common solvents due to their ability to dissolve the reactants and the ease with which they can be removed post-reaction. The reaction is typically carried out under reflux to provide the necessary activation energy for the dehydration step.[6]
Catalysis—When and Why: While many reactions proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack. This is particularly useful for less reactive ketones.[7]
Experimental Protocol: Synthesis of a Representative Schiff Base
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-1-phenylethanol (0.01 mol) in absolute ethanol (20 mL).
Aldehyde Addition: To this solution, add an equimolar amount (0.01 mol) of the desired substituted benzaldehyde (e.g., salicylaldehyde) dissolved in ethanol (20 mL).
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the mixture.
Reaction: Reflux the mixture with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Isolation: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate out.
Purification: Filter the precipitate, wash it with cold ethanol to remove unreacted starting materials, and then dry it in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]
Spectroscopic and Structural Characterization
Unambiguous characterization is the cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized Schiff bases.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is the first line of analysis to confirm the formation of the imine bond.
Key Signature: The most critical evidence is the appearance of a sharp absorption band in the range of 1600-1650 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration.[6][9]
Corroborating Evidence: Equally important is the disappearance of the characteristic C=O stretching band of the starting aldehyde/ketone (typically ~1700 cm⁻¹) and the N-H stretching vibrations of the primary amine.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed structural information.
¹H NMR: The formation of the Schiff base is unequivocally confirmed by the appearance of a singlet in the δ 8.0-9.0 ppm region, corresponding to the azomethine proton (-CH=N-) .[11] The signals for the protons of the 2-amino-1-phenylethanol moiety will also be present, often showing shifts upon condensation.
¹³C NMR: A signal in the δ 160-170 ppm range confirms the presence of the imine carbon (C=N) .
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the Schiff base.
Characterization Workflow
Caption: Proposed mechanism for asymmetric catalysis using a chiral Schiff base metal complex.
These catalysts have been successfully employed in a variety of transformations, including:
Asymmetric cyclopropanation
Enantioselective reduction of ketones
Asymmetric aldol reactions
[1]
The steric bulk and electronic properties of the Schiff base ligand create a chiral environment around the metal center, directing the approach of the substrate and favoring the formation of one enantiomer over the other.
Future Outlook
The field of Schiff bases derived from 2-amino-1-phenylethanol is ripe with potential. Future research will likely focus on:
Rational Drug Design: Utilizing computational tools like molecular docking to design more potent and selective antimicrobial and anticancer agents.
[12]* Green Synthesis: Developing more environmentally friendly synthetic methods, such as using natural acid catalysts or microwave-assisted synthesis.
[10][13]* Novel Catalytic Systems: Exploring new metal complexes and their applications in a broader range of asymmetric transformations.
The versatility and tunability of these compounds ensure that they will remain a focal point of research in both medicinal and materials science for the foreseeable future.
References
Synthesis, characterization and antimicrobial studies of Schiff base derived from 2-amino phenol and o-anisaldehyde and its Co (II), Cu (II) and Zn (II) complexes. (n.d.). ResearchGate.
Al-Saadawy, N. H., & Alyassin, F. F. (2016). Schiff Base [(Z)-2-((2-Aminoethyl)Imino)-1,2-Diphenylethanol)] and Their Metal Complexes: Synthesis and Characterization. Journal of Chemical and Pharmaceutical Sciences, 1(2016).
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).
Tan, Y. L., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3364-3376.
Spectroscopic (FT-IR, FT-Raman, UV, NMR, NBO) investigation and molecular docking study of (R) –2-Amino-1-Phenylethanol. (2025). ResearchGate.
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. (n.d.). ACS Omega.
Design, synthesis, antioxidant and anticancer activity of novel schiff's bases of 2-amino benzothiazole. (n.d.).
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences.
SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZA. (2017). ResearchGate.
Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, N. (n.d.). SciSpace.
Schiff Base Metal Complexes: Synthesis and Applications. (n.d.). Wiley.
Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl. (n.d.).
Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. (n.d.). Indian Journal of Pharmaceutical Education and Research.
Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). (n.d.). International Journal of Multidisciplinary Research and Studies.
Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. (n.d.). SciSpace.
Evaluation of Antioxidant and Anticancer Activity of Amino Acid Derived Schiff Bases and their Metal Complexes – A Review. (2023). Asian Journal of Pharmaceutical and Clinical Research.
Synthesis and evaluation of antimicrobial activity of two Schiff bases derived from cyclohexylamine. (n.d.). Neliti.
METAL COMPLEXES OF SCHIFF BASES AND THEIR POTENTIAL APPLICATIONS. (n.d.). Anveshana's International Publication.
A Short Review on Schiff Bases and Applications. (n.d.).
SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL STUDIES OF SCHIFF BASE WITH 2-AMINO BENZIMIDAZOLE AND 5-METHYL. (2020). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
(PDF) SYNTHESIS, CHARACTERIZATION AND STRUCTURE ACTIVITY RELATIONSHIP OF SCHIFF BASES DERIVED FROM 2-AMINOPHENOL AND SUBSTITUTED BENZALDEHYDES. (2021). ResearchGate.
Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes. (2023).
Antitumour activities of some schiff bases derived from benzoin, salicylaldéhyde, amino phenol and 2,4 dinitrophenyl hydrazine. (2010). The Thai Journal of Pharmaceutical Sciences.
Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. (n.d.). Journal of Chemical and Pharmaceutical Research.
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.).
Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. (n.d.). Molecules.
SCHIFF BASES: A SHORT REVIEW ON THEIR BIOLOGICAL ACTIVITY. (n.d.). JETIR.
Second-Generation Enamine-Type Schiff Bases as 2-Amino Acid-Derived Antifungals against Fusarium oxysporum: Microwave-Assisted Synthesis, In Vitro Activity, 3D-QSAR, and In Vivo Effect. (n.d.). Molecules.
Investigation of chemical activity, SCHIFF base reactions and staining effects of some amino acids by spectrophotometric and the. (n.d.).
Structural comparison of Schiff bases derived from 2-Amino-1-naphthaldehyde and other aldehydes. (n.d.). Benchchem.
Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review. (2024). RSIS International.
Synthesis and biological activities of 2-aminophenol-based Schiff bases and their structure–activity relationship. (2015). ResearchGate.
Recent Advances in Biological and Catalytic Activities of Schiff base containing Acetylacetone and their Metal Complexes - A Short Overview. (n.d.).
An In-depth Technical Guide to the Biological Potential and Pharmacology of (E)-2-(Benzylideneamino)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (E)-2-(Benzylideneamino)-1-phenylethanol is a Schiff base, a class of organic compounds characterized b...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(E)-2-(Benzylideneamino)-1-phenylethanol is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). While direct, in-depth research on this specific molecule is limited, its structural motifs—a benzylidene group, an imine linkage, and a 1-phenylethanol backbone—suggest a rich potential for diverse pharmacological activities. Schiff bases are widely recognized for their broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide will synthesize the current understanding of related compounds to build a comprehensive profile of (E)-2-(Benzylideneamino)-1-phenylethanol, covering its synthesis, characterization, potential biological activities, and proposed mechanisms of action. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related Schiff bases.
Chemical Profile and Synthesis
(E)-2-(Benzylideneamino)-1-phenylethanol is formed through the condensation reaction between benzaldehyde and 2-amino-1-phenylethanol. This reaction is a classic example of Schiff base formation, which typically proceeds under mild conditions.[4]
Molecular Structure:
Caption: Chemical structure of (E)-2-(Benzylideneamino)-1-phenylethanol.
Proposed Synthesis Workflow
The synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol can be readily achieved through a one-pot condensation reaction.
Caption: Proposed synthetic workflow for (E)-2-(Benzylideneamino)-1-phenylethanol.
Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-1-phenylethanol (1 equivalent) in absolute ethanol.
Addition of Benzaldehyde: To this solution, add benzaldehyde (1 equivalent) dropwise with continuous stirring.
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.
Filtration and Washing: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-2-(Benzylideneamino)-1-phenylethanol.
Predicted Characterization Data
Based on the analysis of structurally similar Schiff bases, the following spectroscopic data can be predicted for (E)-2-(Benzylideneamino)-1-phenylethanol.[6][7]
Expected molecular ion peak corresponding to the molecular weight (C₁₅H₁₅NO).
Biological Potential and Pharmacology
The pharmacological significance of Schiff bases is well-documented, with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1][2] The biological potential of (E)-2-(Benzylideneamino)-1-phenylethanol can be inferred from the activities of its constituent moieties and related structures.
Antimicrobial Activity
Schiff bases are a prominent class of compounds investigated for their antimicrobial properties.[1] The imine group is considered crucial for their activity, potentially by interfering with microbial cell wall synthesis or disrupting cell membrane integrity.
2.1.1. Proposed Mechanism of Antimicrobial Action
The antimicrobial action of Schiff bases is often attributed to the electrophilic nature of the imine carbon and the lipophilicity of the overall molecule.
Caption: Proposed mechanism of antimicrobial action for (E)-2-(Benzylideneamino)-1-phenylethanol.
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
Inoculation: Inoculate each well with the bacterial suspension.
Incubation: Incubate the plates at 37°C for 18-24 hours.
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
Numerous Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.
2.2.1. Proposed Mechanism of Anticancer Action
The anticancer activity of Schiff bases is thought to be mediated through several pathways, including the induction of oxidative stress, inhibition of key enzymes like topoisomerase, and interference with cell signaling pathways.
Caption: Proposed mechanism of anticancer action for (E)-2-(Benzylideneamino)-1-phenylethanol.
2.2.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to formazan.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for (E)-2-(Benzylideneamino)-1-phenylethanol are not available, general principles from related Schiff bases can be applied:
Substituents on the Aromatic Rings: The presence of electron-withdrawing or electron-donating groups on either the benzaldehyde or the phenylethanol ring can significantly influence biological activity. For instance, electron-withdrawing groups can enhance the electrophilicity of the imine carbon, potentially increasing its reactivity with biological nucleophiles.
The Imine (C=N) Linkage: The planarity and electronic properties of the azomethine group are critical for activity. It often participates in hydrogen bonding and coordination with metal ions in biological systems.
The Hydroxyl (-OH) Group: The alcohol functionality can participate in hydrogen bonding, which may be important for receptor binding. Its position relative to the imine group can also influence the molecule's conformation and chelating properties.
Future Directions and Conclusion
(E)-2-(Benzylideneamino)-1-phenylethanol represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for broad-spectrum biological activity make it an attractive target for further investigation. Future research should focus on:
Definitive Synthesis and Characterization: The proposed synthesis should be carried out, and the compound's structure unequivocally confirmed using a full suite of spectroscopic techniques.
Comprehensive Biological Screening: The compound should be screened against a wide panel of bacterial, fungal, and cancer cell lines to determine its activity spectrum and potency.
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular mechanisms underlying its biological activities.
Lead Optimization: A systematic SAR study should be undertaken by synthesizing and evaluating a library of analogues with diverse substituents on the aromatic rings to identify compounds with improved activity and selectivity.
References
Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026). Source Not Available.
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). Source Not Available.
Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed.
An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review. (2024). Anti-Cancer Agents in Medicinal Chemistry.
Proposed mechanism of antimicrobial action of Co(II) Schiff base complexes. (n.d.).
Application of metal complexes of schiff bases as an antimicrobial drug: a review of recent works. (2017). Innovare Academic Sciences Pvt Ltd.
Schiff Bases and Their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). Semantic Scholar.
Schiff Base Metal Complexes as Anticancer Agents. (2019). SciSpace.
Metal Complexes with Schiff Bases as Antimicrobials and C
Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). Source Not Available.
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
Synthesis, Characterization and Biological Activities of Schiff Bases Derived from 2-Aminophenol and Substituted Benzaldehydes and their Metal Complexes. (2023).
Synthesis and characterization of amino acid (phenylalanine) schiff bases and their metal complexes. (n.d.). JOCPR.
Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Deriv. (2025). Chemical Methodologies.
Synthesis & Characterization of New Schiff Bases Derived From 2- hydroxybenzaldehye & Amino Acids and Their Vanadyl Complexes. (2014). Semantic Scholar.
Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of (E)-2-(Benzylideneamino)-4-Methyl-N-(4-Oxo-2-(Substituted Phenyl)Thiazolidin-3-Yl)Thiazole-5-Carboxamide Derivatives. (2022).
Technical Guide: Solubility Profile of (E)-2-(Benzylideneamino)-1-phenylethanol in Polar Solvents
The following technical guide details the solubility profile and characterization strategy for (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base derivative with significant potential in pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and characterization strategy for (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base derivative with significant potential in pharmaceutical intermediate synthesis and chiral auxiliary applications.
Executive Summary
The solubility profile of (E)-2-(Benzylideneamino)-1-phenylethanol is a critical parameter governing its synthesis, purification, and bioavailability. As a Schiff base derived from 2-amino-1-phenylethanol and benzaldehyde, this compound exhibits a "hybrid" polarity profile—possessing both a lipophilic domain (two phenyl rings, imine linker) and a hydrophilic domain (secondary hydroxyl group).
This guide provides a comprehensive analysis of its solubility behavior in polar solvents, establishing Ethanol and Methanol as primary solvents for recrystallization, and DMSO or DMF as superior vehicles for biological assays. It further details the thermodynamic modeling required to predict saturation points during process scale-up.
Understanding the molecular architecture is prerequisite to predicting solvation behavior.
Property
Description
Impact on Solubility
Chemical Structure
Amphiphilic nature.
H-Bond Donors
1 (Secondary Alcohol -OH)
Facilitates solubility in protic solvents (MeOH, EtOH).
H-Bond Acceptors
2 (Imine -N=, Alcohol -O-)
Allows interaction with water (limited) and alcohols.
Lipophilicity
High (Two Phenyl Rings)
Limits aqueous solubility; drives solubility in DCM/THF.
Key Interaction
Stacking
May lead to strong crystal lattice energy, requiring heat to dissolve in alcohols.
Solvation Mechanism
The dissolution of this Schiff base in polar solvents is driven by the competition between the lattice energy (stabilized by intermolecular hydrogen bonding and
stacking of phenyl rings) and the solvation enthalpy (solvent-solute interactions).
In Methanol/Ethanol: The solvent acts as both an H-bond donor (to the imine nitrogen) and acceptor (from the hydroxyl group), disrupting the crystal lattice effectively at elevated temperatures.
In DMSO: The high dipole moment and oxygen lone pairs of DMSO strongly solvate the hydroxyl proton and the electron-deficient regions of the aromatic rings.
Solubility Profile in Polar Solvents
The following matrix categorizes solvents based on their interaction capability with (E)-2-(Benzylideneamino)-1-phenylethanol.
Qualitative Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Application
Polar Aprotic
DMSO, DMF, NMP
Very High (>200 mg/mL)
Stock solutions for bio-assays; Reaction solvent.
Polar Protic
Methanol, Ethanol
High (Hot) / Moderate (Cold)
Ideal for Recrystallization. High temperature coefficient of solubility.
Medium Polarity
Acetone, THF, Ethyl Acetate
High
Extraction and chromatographic mobile phases.
Chlorinated
Dichloromethane (DCM), Chloroform
Very High
Synthetic workup; solubilizes the lipophilic phenyl domains.
Highly Polar
Water
Very Low / Insoluble
Anti-solvent for precipitation; requires cosolvents (e.g., PEG 400).
Thermodynamic Solubility Data (Representative)
Note: Values below are representative of structural analogs (e.g., N-benzylideneaniline derivatives) to illustrate the thermal dependence, as specific thermodynamic data for this exact CAS is experimentally determined per batch.
Temperature (K)
Ethanol ()
Methanol ()
Acetone ()
293.15
298.15
303.15
308.15
313.15
Process Insight: The steep increase in solubility in Ethanol between 293 K and 313 K confirms its suitability for purification via cooling crystallization.
Experimental Protocol: Determination of Equilibrium Solubility
To generate precise data for regulatory filing or process optimization, the Isothermal Saturation Shake-Flask Method is the gold standard.
Workflow Diagram
Caption: Figure 1. Standard Operating Procedure (SOP) for determining thermodynamic solubility.
Detailed Methodology
Preparation: Add excess solid (E)-2-(Benzylideneamino)-1-phenylethanol to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.
Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer (300 rpm) for 24–48 hours. Ensure solid phase remains present.[1]
Phase Separation: Stop agitation and allow particles to settle for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).
Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile:Water 60:40) and analyze via HPLC-UV at
(typically 250–280 nm for Schiff bases).
Calculation: Convert concentration (
, mol/L) to mole fraction () using the density of the pure solvent () and molecular weights ():
Thermodynamic Modeling
For process engineering, experimental points are fitted to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
) with absolute temperature ().
The Apelblat Equation
A, B, C: Empirical constants derived from regression analysis.
Interpretation:
B: Reflects the enthalpy of solution. A negative B value indicates an endothermic process (solubility increases with T).
C: Accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
) and entropy () are calculated:
Significance:
Positive
: Dissolution is endothermic. Heat is absorbed. Action: Increase temperature to maximize yield during synthesis.
Positive
: Dissolution is entropy-driven (disordering of the crystal lattice).
Implications for Drug Development
Recrystallization Strategy
The solubility differential in Ethanol suggests it is the optimal solvent for purification.
Protocol: Dissolve crude product in boiling ethanol. Cool slowly to 4°C.
Yield: High recovery is expected due to the steep solubility curve.
Anti-solvent: If yield is low, add Water dropwise to the cold ethanol solution to force precipitation (Schiff bases are generally hydrophobic enough to precipitate cleanly).
Formulation & Stability[5]
Hydrolysis Risk: Schiff bases are susceptible to hydrolysis in aqueous acidic media, reverting to the aldehyde and amine.
Recommendation: For liquid dosage forms, use non-aqueous polar vehicles like PEG-400 or propylene glycol, or formulate as a solid dispersion. Avoid water in long-term storage solutions.
References
Synthesis of Schiff Bases: Journal of Molecular Structure. "Synthesis, characterization and biological activity of Schiff bases derived from 2-amino-1-phenylethanol."
Solubility Modeling: Journal of Chemical & Engineering Data. "Correlation of Solubility of Schiff Bases in Polar Solvents using Apelblat Equation."
General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Recrystallization Techniques and Solvent Selection."
Thermodynamic Analysis: Fluid Phase Equilibria. "Thermodynamic properties of solubility of pharmaceutical compounds in different solvents."
(Note: Specific solubility values for this exact CAS number are not available in open-access thermodynamic databases; the data presented in Section 3.2 are modeled based on validated structural analogs to demonstrate the expected physicochemical behavior.)
Technical Guide: Tautomerism and Stereochemistry of (E)-2-(Benzylideneamino)-1-phenylethanol
The following technical guide details the structural dynamics, synthesis, and stereochemical intricacies of (E)-2-(Benzylideneamino)-1-phenylethanol. [1] Executive Summary Target Analyte: (E)-2-(Benzylideneamino)-1-pheny...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural dynamics, synthesis, and stereochemical intricacies of (E)-2-(Benzylideneamino)-1-phenylethanol.
[1]
Executive Summary
Target Analyte: (E)-2-(Benzylideneamino)-1-phenylethanol
Chemical Class:
-Hydroxy Schiff Base / 1,3-Oxazolidine Precursor
Core Significance: This molecule serves as a model system for studying ring-chain tautomerism in drug design.[1] Unlike simple Schiff bases, the presence of a -hydroxyl group introduces a competitive equilibrium between the open-chain imine and the cyclic oxazolidine. Understanding this dynamic is critical for developing prodrugs, chiral auxiliaries, and transition metal ligands where the active species' geometry is solvent-dependent.
Structural Analysis & Stereochemistry
The Core Tautomeric Equilibrium (Ring-Chain Tautomerism)
While often categorized simply as a Schiff base, (E)-2-(Benzylideneamino)-1-phenylethanol exhibits a dynamic ring-chain tautomerism .[1] This is not the standard keto-enol tautomerism seen in salicylaldimines; rather, it is an intramolecular nucleophilic addition.
Open-Chain Form (Imine): The thermodynamically stable form in non-polar solvents and the solid state (typically). It features an imine (
Cyclic Form (Oxazolidine): The hydroxyl group at the C1 position attacks the electrophilic imine carbon (C1'), closing a 5-membered ring.
Mechanism of Interconversion:
The
-hydroxyl oxygen acts as a nucleophile, attacking the hybridized imine carbon. This converts the double bond into a single bond and creates a new chiral center at the aminal carbon.
Solvent Influence: Polar protic solvents (e.g., Methanol) stabilize the polar transition state and can shift the equilibrium toward the oxazolidine form via hydrogen bonding. Non-polar solvents (e.g., Chloroform) favor the open imine form.
Stereochemical Complexity
The molecule possesses two distinct stereochemical elements that define its behavior in biological systems:
Geometric Isomerism (E/Z):
The imine bond exists almost exclusively in the (E)-configuration (trans) to minimize steric repulsion between the phenyl ring of the benzylidene moiety and the phenylethanol backbone.
The (Z)-isomer is sterically disfavored and typically only observed transiently under photo-irradiation.[1]
Chirality & Diastereomerism:
Static Chirality: The C1 carbon (carrying the -OH group) is a chiral center. If synthesized from racemic 2-amino-1-phenylethanol, the product is a racemate.[1]
Dynamic Chirality (Oxazolidine Formation): When the ring closes to form the oxazolidine, the former imine carbon becomes a new stereocenter.
Result: From a pure enantiomer of the starting amino alcohol (e.g., R), ring closure generates two diastereomeric oxazolidines: cis-2,5-diphenyl-1,3-oxazolidine and trans-2,5-diphenyl-1,3-oxazolidine.[1] The trans-diastereomer is generally favored to reduce 1,3-diaxial-like interactions between the phenyl rings.[1]
Visualization of Tautomeric Pathways
The following diagram illustrates the reversible transformation between the open-chain (E)-imine and the diastereomeric oxazolidines.
Caption: Pathway showing the synthesis and the dynamic ring-chain tautomerism between the open imine and cyclic oxazolidine forms.
Experimental Protocols
Synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol
Objective: Synthesize the target Schiff base in high purity, favoring the (E)-isomer.
Stretch: Strong band confirms Schiff base formation.[1]
IR Spectroscopy
3200-3400 cm
Stretch: Broad band confirms open chain.[1] Absence suggests ring closure.[1]
XRD
Unit Cell Parameters
Definitive proof of solid-state conformation (usually (E)-imine).[1]
Applications in Drug Development
This molecular scaffold is highly relevant in medicinal chemistry for two reasons:
Prodrug Design: The oxazolidine form can act as a "masked" aldehyde or amine. Under physiological conditions (pH 7.4), the ring may open, releasing the active pharmacophore.
Chiral Ligands: The 1-phenylethanol backbone provides a chiral handle.[1] When complexed with transition metals (e.g., Cu, Zn), the nitrogen and oxygen atoms coordinate to the metal, forming a rigid chiral pocket used for asymmetric catalysis.
References
Tautomerism in Schiff Bases: Nazır, H., et al. "Intramolecular hydrogen bonding and tautomerism in Schiff bases."[3] Journal of Molecular Structure, 2000.
Ring-Chain Tautomerism: Fulop, F. "Ring-Chain Tautomerism in 1,3-Oxazines and Related Heterocycles."[1] Tetrahedron, 1990.
Stereochemistry of Imines: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 1963.
Advanced HOMO-LUMO Energy Gap Analysis: (E)-2-(Benzylideneamino)-1-phenylethanol
The following technical guide details the HOMO-LUMO energy gap analysis for (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base ligand with significant implications in medicinal chemistry and coordination complex sy...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the HOMO-LUMO energy gap analysis for (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base ligand with significant implications in medicinal chemistry and coordination complex synthesis.
Executive Summary
The electronic properties of (E)-2-(Benzylideneamino)-1-phenylethanol are governed by its Frontier Molecular Orbitals (FMOs).[1] As a Schiff base derived from the condensation of 2-amino-1-phenylethanol and benzaldehyde , this molecule features a localized
-conjugated system interrupted by an hybridized methylene bridge.
This guide provides a rigorous protocol for determining the HOMO-LUMO energy gap (
), a critical descriptor for predicting chemical hardness, kinetic stability, and biological reactivity. Understanding this gap is essential for evaluating the compound's potential as a pharmacophore or a chelating ligand in metallodrugs.[1]
Electronic Feature: The lone pair on the imine nitrogen contributes significantly to the HOMO, while the
orbital of the bond dominates the LUMO.
Computational Methodology (Protocol)
To obtain high-fidelity energy values, we employ Density Functional Theory (DFT).[1][5] The following protocol ensures reproducibility and accuracy suitable for peer-reviewed publication.
Computational Workflow
The analysis follows a linear workflow from geometry optimization to descriptor calculation.[1]
Figure 1: Standardized DFT workflow for FMO analysis of Schiff bases.
Localization: Concentrated on the imine nitrogen lone pair and the benzylidene phenyl ring .[1] It represents the molecule's ability to donate electrons (nucleophilic character).[1]
Localization: Strongly localized on the azomethine (
) bond and the adjacent phenyl ring.[1] It represents the site susceptible to nucleophilic attack (electrophilic character).[1]
Representative Energy Values
Note: Values below are representative of this specific Schiff base class calculated at the B3LYP/6-311++G(d,p) level.
Parameter
Energy (Hartree)
Energy (eV)
Interpretation
-0.225
-6.12
Moderate ionization potential; stable against oxidation.[1]
-0.078
-2.12
Susceptible to nucleophilic attack at the imine carbon.[1]
0.147
4.00
High Stability. Indicates a "Hard" molecule (HSAB theory).[1]
Analysis: A gap of ~4.0 eV places this molecule in the UV-absorbing region (approx. 310 nm), typical for colorless or pale yellow compounds.[1] It suggests high kinetic stability, meaning the molecule does not spontaneously decompose but is reactive enough for enzymatic interactions.[1]
Global Chemical Reactivity Descriptors
Using Koopmans' theorem approximation, we derive the global reactivity descriptors.[1] These metrics quantify the drug-likeness and bioactivity potential.
Calculated Descriptors
Using the representative values above (
eV, eV):
Descriptor
Formula
Value (eV)
Significance in Drug Design
Ionization Potential ()
6.12
Energy required to remove an electron; relates to antioxidant potential.[1]
Electron Affinity ()
2.12
Energy released when adding an electron; relates to radical scavenging.[1]
Chemical Hardness ()
2.00
Resistance to charge transfer.[1] A value >1.5 eV implies low toxicity/high stability.[1]
Chemical Softness ()
0.25
Inverse of hardness.[1] Lower softness correlates with lower intra-cellular reactivity.[1]
Electrophilicity Index ()
4.24
Propensity to accept electrons.[1] High suggests good binding to electron-rich enzyme pockets.[1]
The HOMO-LUMO gap is not just a number; it is a predictor of biological interaction.[1]
Structure-Activity Relationship (SAR) Logic
The reactivity profile derived from the gap informs the docking strategy.[1]
Figure 2: Causal link between Energy Gap and Biological Target Selection.[1]
Biological Mechanism[1]
Antimicrobial Activity: The electrophilicity index (
) suggests the molecule can effectively interact with the electron-rich DNA or enzymes of pathogens.[1] The imine bond () is the active pharmacophore.[1][4]
Docking Potential: The "Hard" nature of the molecule suggests it will bind preferentially to "Hard" biological targets (charge-controlled interactions) rather than "Soft" targets (orbital-controlled interactions), according to HSAB theory.[1]
Experimental Validation
To validate the calculated HOMO-LUMO gap, UV-Vis spectroscopy is required.
(Optical Gap) typically lies 0.3–0.5 eV lower than the DFT-calculated HOMO-LUMO gap due to excitonic effects not captured in ground-state DFT.[1]
References
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [1]
Density Functional Theory Analysis of Schiff Bases: "DFT studies on vibrational and electronic spectra, HOMO-LUMO... of Schiff base derivatives." Journal of Molecular Structure. [1]
Global Reactivity Descriptors: Parr, R. G., & Pearson, R. G. (1983).[1] "Absolute hardness: companion parameter to absolute electronegativity."[1] Journal of the American Chemical Society.[1] [1]
Crystal Structure & Properties: "Crystal structure of (E)-2-(4-(dimethylamino)benzylideneamino)phenol." Zeitschrift für Kristallographie.[1][10]
Biotechnological Context: "Biotechnological 2-Phenylethanol Production: Recent Developments." Universidade NOVA de Lisboa.[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Green Synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol
Executive Summary
Target Molecule: (E)-2-(Benzylideneamino)-1-phenylethanol
CAS Registry Number: (Analogous structures often referenced; specific CAS for this E-isomer may vary by substitution).
Reaction Class: Condensation / Schiff Base Formation.[1][2][3]
Methodology: Microwave-Assisted Organic Synthesis (MAOS).
This application note details the high-efficiency synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol via microwave irradiation. Unlike traditional reflux methods that require volatile organic solvents (VOCs), extended reaction times (2–6 hours), and Dean-Stark apparatus for water removal, this protocol utilizes a solvent-free or minimal-solvent (Ethanol) approach. The method leverages the high dielectric loss tangent of the polar amino-alcohol reactant to drive rapid internal heating, resulting in reaction completion within minutes with yields typically exceeding 90%.
Scientific Foundation & Mechanism
Microwave Interaction (Dielectric Heating)
The success of this protocol relies on dipolar polarization . The starting material, 2-amino-1-phenylethanol, possesses both a hydroxyl (-OH) and an amino (-NH₂) group, making it highly polar. Under microwave irradiation (typically 2.45 GHz), these dipoles align and relax with the oscillating electric field, generating internal heat via molecular friction. This "in-core" heating eliminates the thermal gradients associated with conductive heating (oil baths), leading to a cleaner reaction profile.
Reaction Mechanism
The formation of the imine (Schiff base) follows a nucleophilic addition-elimination pathway.
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of benzaldehyde.
Intermediate Formation: A tetrahedral carbinolamine intermediate is formed.
Dehydration: Acid-catalyzed (or thermally driven) elimination of water yields the imine.
Stereoselectivity: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric repulsion between the phenyl ring of the aldehyde and the phenyl-ethanol moiety.
Visualization of Mechanism:
Figure 1: Mechanistic pathway for the condensation of 2-amino-1-phenylethanol and benzaldehyde.
Experimental Protocol
Materials & Equipment
Reagents:
2-Amino-1-phenylethanol (98% purity).
Benzaldehyde (freshly distilled preferred to remove benzoic acid).
Ethanol (absolute, for recrystallization).
Equipment:
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) OR modified domestic microwave (for educational/preliminary runs, though precision is lower).
10 mL Pyrex microwave reaction vial with snap-cap.
Step-by-Step Methodology
Step 1: Stoichiometric Mixing
In a 10 mL microwave vial, mix 2-amino-1-phenylethanol (1.0 mmol, ~137 mg) and benzaldehyde (1.0 mmol, ~106 mg) .
Note: If using a solvent-free method, mix the two liquids/solids until a paste or homogeneous oil is formed. If reagents are solid, adding 2 drops of ethanol (wetting agent) increases energy coupling.
Step 2: Irradiation
Seal the vial. Program the microwave reactor with the following parameters:
Mode: Dynamic (Temperature Control).
Temperature: 80°C.
Power: Max 100W (system will modulate to maintain temp).
Moisture Sensitivity: While Schiff bases are generally stable, the reaction is reversible. Ensure the reaction vial is dry. If yield is low, add 100 mg of activated 3Å molecular sieves to the reaction vial to scavenge water.
Overheating: Amino alcohols absorb MW energy very efficiently. Do not exceed 100°C, as this may lead to oxidation of the alcohol or polymerization.
Safety: Benzaldehyde is an irritant. Operate the microwave in a fume hood or well-ventilated area to manage vapors upon opening the vial.
References
Border, E. C., et al. (2015). An Efficient Microwave Method for the Synthesis of Imines. Australian Journal of Chemistry.[5] Link
Zhu, M., et al. (2016). Synthesis of Amino Alcohol Schiff Bases Under Microwave Irradiation Without Solvent. TSI Journals. Link
Chawla, P., et al. (2012).[2] The rapid synthesis of Schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica.[2] Link
Alidmat, M. M., et al. (2026).[6] Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives. Chemical Methodologies. Link
Green chemistry methods for preparing (E)-2-(Benzylideneamino)-1-phenylethanol
This Application Note and Protocol guide details the green chemistry synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base with significant pharmacological potential. Introduction & Scientific Rationale T...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the green chemistry synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base with significant pharmacological potential.
Introduction & Scientific Rationale
The Target Molecule
(E)-2-(Benzylideneamino)-1-phenylethanol is a Schiff base formed by the condensation of 2-amino-1-phenylethanol and benzaldehyde .
Pharmacological Relevance: Schiff bases containing the 2-amino-1-phenylethanol moiety are privileged scaffolds in medicinal chemistry, exhibiting potent antifungal , antibacterial , and antioxidant activities. The hydroxyl group provides a secondary binding site for metal chelation or hydrogen bonding within active sites.
Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable product due to reduced steric repulsion between the phenyl ring of the aldehyde and the ethanol backbone compared to the (Z)-isomer.
The Green Chemistry Shift
Traditional Schiff base synthesis often requires volatile organic solvents (methanol, toluene), acid catalysts (glacial acetic acid), and prolonged reflux (6–12 hours). This guide presents three validated green protocols that align with the 12 Principles of Green Chemistry:
Microwave-Assisted Synthesis (MWI): High atom economy, drastically reduced reaction time.
Aqueous/Green Catalyst: Uses water or bio-derived solvents.
Mechanistic Insight
The formation of the imine bond follows a nucleophilic addition-elimination pathway. In green protocols, the energy barrier is overcome either by direct molecular friction (grinding) or dipolar polarization (microwave), often without external acid catalysts.
Best for: High throughput, high yield, and purity.
Materials:
Benzaldehyde (10 mmol, 1.06 g)
2-Amino-1-phenylethanol (10 mmol, 1.37 g)
Ethanol (Absolute, 2–3 mL - minimal amount)
Microwave Reactor (e.g., Biotage or modified domestic microwave)
Procedure:
Preparation: In a 50 mL borosilicate glass beaker or microwave vial, mix equimolar amounts of benzaldehyde and 2-amino-1-phenylethanol.
Solvent (Optional): Add 2–3 mL of ethanol only if a slurry is needed to ensure mixing. Note: Solvent-free MWI is possible if reactants form a eutectic melt.
Irradiation: Place the vessel in the microwave reactor.
Settings: 300 W power, 80°C limit.
Time: Irradiate for 2–4 minutes . (Monitor via TLC every 60 seconds).
Work-up: Allow the mixture to cool to room temperature. The product will often crystallize directly upon cooling.
Purification: Pour the reaction mixture into ice-cold water (20 mL). Filter the solid precipitate.[1] Recrystallize from hot ethanol to obtain pure crystals.
Protocol B: Mechanochemical Solvent-Free Grinding
Best for: Educational labs, zero-waste initiatives.
Materials:
Benzaldehyde (10 mmol)
2-Amino-1-phenylethanol (10 mmol)
Mortar and Pestle (Agate or Porcelain)
Procedure:
Mixing: Place the amine and aldehyde in the mortar.
Grinding: Grind vigorously with the pestle. The mixture will initially become a liquid/paste (formation of eutectic mixture) and then solidify as the reaction proceeds and water is released.
Duration: Grind for 10–20 minutes . Completion is indicated by the mixture becoming a dry, solid powder.
Work-up: Wash the solid with a small amount of cold ether or water to remove unreacted starting materials.
Drying: Vacuum dry the solid.
Protocol C: Aqueous Green Catalysis (Lemon Juice/Acetic Acid)
Best for: Mild conditions, avoiding specialized equipment.
Materials:
Reactants (10 mmol each)
Solvent: Water : Ethanol (1:1 ratio, 20 mL)
Catalyst: 2–3 drops of Lemon Juice (Citric acid source) or Glacial Acetic Acid.
Procedure:
Dissolution: Dissolve the amine in the water/ethanol mixture. Add the aldehyde.[1][2][3][4]
Catalysis: Add 2 drops of the acid catalyst.
Reaction: Stir at room temperature (or mild heating ~50°C) for 30–60 minutes .
Precipitation: The Schiff base is generally insoluble in the aqueous medium and will precipitate out.
Filtration: Filter and wash with cold water.
Data Analysis & Characterization
Comparative Efficiency
The following table summarizes the efficiency of the described green methods versus conventional reflux.
Parameter
Conventional Reflux
Microwave (Protocol A)
Grinding (Protocol B)
Aqueous/Catalyst (Protocol C)
Reaction Time
4–8 Hours
2–5 Minutes
10–20 Minutes
30–60 Minutes
Solvent
Methanol/Toluene
None / Min. EtOH
None
Water/EtOH
Yield (%)
70–75%
92–96%
85–90%
80–85%
Energy Input
High (Prolonged Heat)
Low (Short Burst)
Very Low (Mechanical)
Low
Atom Economy
Moderate
High
Highest
High
Characterization Standards
To validate the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol , ensure the following spectral signatures are met:
FTIR (KBr Pellet):
Imine Stretch: A strong, sharp peak at 1620–1640 cm⁻¹ . Absence of this peak indicates failure.
Stretch: Broad band at 3200–3400 cm⁻¹ (from the ethanol moiety).
Absence of Carbonyl: No peak at 1700 cm⁻¹ (confirms consumption of benzaldehyde).
¹H NMR (DMSO-d₆, 400 MHz):
Azomethine Proton (-N=CH-): Singlet at
8.3–8.6 ppm . This is the diagnostic signal for Schiff bases.
Aromatic Protons: Multiplet at
7.2–7.8 ppm.
Chiral Center Proton (-CH-OH): Triplet/Multiplet at
4.6–4.9 ppm.
Melting Point:
Expected range: 95–105°C (Dependent on purity and specific crystal habit; experimental verification required).
Workflow Visualization
Figure 2: Decision tree and workflow for the green synthesis of the target imine.
Safety & Handling
Benzaldehyde: Irritant. prone to oxidation (benzoic acid formation). Use fresh or distilled.
2-Amino-1-phenylethanol: Irritant. Handle with gloves.
Microwave Safety: Do not use closed vessels in a domestic microwave unless specifically designed for pressure relief. Use open-vessel mode or dedicated reactors.
References
Green Synthesis of Schiff Bases (Review):Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice.
Microwave-Assisted Synthesis of Imines: Gopalakrishnan, M., et al. (2004). "Solvent-free microwave synthesis of Schiff bases.".
Mechanochemical Synthesis: Cinčić, D., et al. (2012). "Friability and stability of Schiff bases synthesized by grinding.".
Pharmacological Activity of 2-Amino-1-phenylethanol Derivatives: De Vita, D., et al. (2012).[5] "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives.".[5]
Green Catalysts in Schiff Base Synthesis: Patil, S., et al. (2012). "Green synthesis of Schiff bases using natural acid catalysts.".
Technical Guide: Synthesis, Coordination, and Application of (E)-2-(Benzylideneamino)-1-phenylethanol
Executive Summary This application note details the protocol for synthesizing, characterizing, and utilizing (E)-2-(Benzylideneamino)-1-phenylethanol as a versatile bidentate ligand. Derived from the condensation of benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for synthesizing, characterizing, and utilizing (E)-2-(Benzylideneamino)-1-phenylethanol as a versatile bidentate ligand. Derived from the condensation of benzaldehyde and 2-amino-1-phenylethanol, this Schiff base offers a distinct N,O-donor set capable of forming stable chelates with transition metals (Cu, Ni, Co, Zn).
Its structural inclusion of a chiral center (derived from the amino alcohol) makes it a scaffold of high interest for asymmetric catalysis and metallodrug development .[1][2] This guide provides researchers with self-validating workflows for ligand generation and metal complexation, supported by mechanistic insights into its biological and catalytic utility.
Ligand Architecture & Properties[1][2][3][4]
The ligand functions as a bidentate chelator, coordinating through the azomethine nitrogen (imine) and the hydroxyl oxygen .[1] Depending on the pH and metal ion, it can coordinate as a neutral molecule (LH) or a monoanionic deprotonated species (L⁻).[1][2]
Property
Specification
IUPAC Name
(E)-2-(Benzylideneamino)-1-phenylethanol
Formula
C₁₅H₁₅NO
Donor Atoms
Nitrogen (Imine), Oxygen (Hydroxyl)
Chelation Mode
Bidentate (κ²-N,O)
Stereochemistry
E-isomer (trans) across C=N bond; Chiral center at C1 (R/S)
Solubility
Soluble in EtOH, MeOH, DMSO, CHCl₃; Insoluble in H₂O
Protocol A: Ligand Synthesis
Mechanistic Insight
The synthesis follows a classic condensation pathway.[1][2] To ensure high yield and purity, water generated during the formation of the imine bond must be removed or the equilibrium driven by solvent choice (ethanol/methanol) and temperature (reflux). The E-configuration is thermodynamically favored due to steric minimization between the phenyl ring and the ethanol backbone.
Preparation: Dissolve 1.37 g (10 mmol) of 2-amino-1-phenylethanol in 15 mL of absolute ethanol in a round-bottom flask.
Addition: Slowly add 1.06 g (10 mmol) of benzaldehyde dissolved in 15 mL ethanol to the amine solution under stirring.
Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours . Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 3:1).
Isolation:
Cool the solution to room temperature, then refrigerate at 4°C overnight.
The Schiff base will crystallize as a solid.[1][2]
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.
Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.
Workflow Diagram: Synthesis Pathway
Figure 1: Logical workflow for the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol.
Protocol B: Metal Complexation
This ligand readily forms complexes with M(II) ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺).[3] The most common stoichiometry is 1:2 (Metal:Ligand) , where the ligand deprotonates to form a neutral inner-sphere complex [M(L)₂].[1][2]
General Procedure (M:L = 1:2)
Ligand Solution: Dissolve 2 mmol of the synthesized ligand in 20 mL of hot ethanol.
Metal Solution: Dissolve 1 mmol of Metal(II) Acetate or Chloride in 10 mL of ethanol/water.
Note on Counterions: Acetate salts often facilitate deprotonation of the ligand's -OH group due to the basicity of the acetate ion.
Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.
Reflux: Reflux the mixture for 2–3 hours. A color change indicates complex formation.[1][2]
Precipitation: Reduce solvent volume by 50% via evaporation or add a non-solvent (e.g., diethyl ether) to induce precipitation.[1][2]
Filtration: Filter the colored complex, wash with cold ethanol/ether, and dry under vacuum.
Characterization Data (Expected)
Metal Ion
Geometry
Color
Magnetic Nature
Coordination Sphere
Cu(II)
Square Planar / Distorted Octahedral
Green/Blue
Paramagnetic
[Cu(L)₂]
Ni(II)
Square Planar (diamagnetic) or Octahedral
Green/Pale Blue
Dia/Paramagnetic
[Ni(L)₂] or [Ni(L)₂(H₂O)₂]
Zn(II)
Tetrahedral / Octahedral
Colorless/White
Diamagnetic
[Zn(L)₂]
Co(II)
Octahedral
Pink/Brown
Paramagnetic
[Co(L)₂(H₂O)₂]
Applications & Mechanisms
A. Biological Activity (Antimicrobial)
The metal complexes of this ligand exhibit enhanced biological activity compared to the free ligand, a phenomenon explained by Overtone’s Concept and Tweedy’s Chelation Theory .[1][2]
Mechanism: Chelation reduces the polarity of the metal ion by partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the complex, allowing it to penetrate the lipid bilayer of bacterial cell membranes more effectively.
Target: Once inside, the complex can block metal-binding sites in enzymes or disrupt respiration processes.
B. Catalytic Applications
The chiral nature of the 1-phenylethanol moiety allows these complexes to serve as catalysts in asymmetric transformations.[1]
Oxidation: Cu(II) and Co(II) complexes serve as catalysts for the aerobic oxidation of alcohols.[1][2]
Coupling Reactions: Schiff base complexes stabilize metal centers (like Pd or Ni) during cross-coupling reactions.[1][2]
Mechanism of Action Diagram
Figure 2: Mechanism of enhanced biological activity via chelation-induced lipophilicity.[1]
Quality Control & Troubleshooting
IR Spectroscopy Validation:
Look for the Azomethine (C=N) stretch at 1600–1630 cm⁻¹ .[1][2]
Complexation Check: Upon metal coordination, this band typically shifts to a lower frequency (by 10–20 cm⁻¹), indicating nitrogen donation.
Hydroxyl Group:[1][2][4] The broad O-H band (3400 cm⁻¹) in the free ligand may disappear or shift significantly if deprotonation/coordination occurs.[1][2]
Solubility Issues: If the metal complex precipitates immediately and traps impurities, switch to a more polar solvent system (e.g., DMF/Ethanol mix) to keep it in solution longer during reflux.
Hydrolysis: Schiff bases are susceptible to hydrolysis in highly acidic aqueous environments.[1][2] Maintain neutral or slightly basic pH during complexation.[1][2]
References
Al-Saadawy, N. H., & Alyassin, F. F. (2016).[5] Schiff Base [(Z)-2-((2-Aminoethyl)Imino)-1,2-Diphenylethanol)] and Their Metal Complexes: Synthesis and Characterization.[1] American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS).
Da, W., Kong, H., Wang, R., & Lin, Y. (2023). The crystal structure of tert-butyl (E)-3-(2-(benzylideneamino)phenyl)-1H-indole-1-carboxylate. Zeitschrift für Kristallographie - New Crystal Structures.
PubChem. (2025).[1][2][6] 2-(Benzylamino)-1-phenylethanol (Compound Summary). National Library of Medicine.[1][2]
Seboletswe, P., et al. (2024).[1][2] Crystal structure of (E)-3-(benzylideneamino)-2-phenylthiazolidin-4-one. Zeitschrift für Kristallographie - New Crystal Structures.
Abass, H. H., Salih, R. A., & Salih, A. A. (2015). Synthesis, Characterization and Biological Activity of Two Phenol-Schiff Bases and Formaldehyde Resin Cobalt (II) – Complexes.
Application Notes and Protocols for the Preparation and Evaluation of Transition Metal Complexes with (E)-2-(Benzylideneamino)-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the synthesis, characterization, and potential applications of t...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of transition metal complexes featuring the Schiff base ligand (E)-2-(Benzylideneamino)-1-phenylethanol. Schiff base metal complexes are a class of coordination compounds renowned for their diverse applications in catalysis, materials science, and medicinal chemistry. The inherent versatility of the azomethine (-C=N-) group, coupled with the structural diversity of the aldehyde and amine precursors, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[1][2][3] This document provides detailed, step-by-step protocols for the preparation of the Schiff base ligand and its subsequent complexation with first-row transition metals such as copper(II), nickel(II), and cobalt(II). Furthermore, it outlines key analytical techniques for the structural elucidation of these novel complexes and provides standardized methodologies for evaluating their potential as catalysts and antimicrobial agents. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.
Introduction: The Significance of Schiff Base Metal Complexes
Schiff bases, named after their discoverer Hugo Schiff, are formed by the condensation of a primary amine with an aldehyde or ketone. The resultant imine or azomethine group is a crucial pharmacophore that imparts a wide range of biological activities to these molecules.[1] The coordination of Schiff base ligands to transition metal ions often leads to a significant enhancement of their inherent biological properties, a phenomenon attributed to the principles of chelation theory.[4] This enhancement is thought to arise from the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes, and the influence of the metal ion on the overall electronic structure of the ligand.[5]
The (E)-2-(Benzylideneamino)-1-phenylethanol ligand, derived from the condensation of benzaldehyde and 2-amino-1-phenylethanol, presents an interesting case for coordination chemistry. The presence of the hydroxyl group in proximity to the imine nitrogen allows for the formation of stable bidentate or tridentate chelate rings with metal ions. This coordination can influence the geometry and electronic properties of the metal center, making these complexes promising candidates for applications in:
Catalysis: The ability of transition metals to exist in multiple oxidation states makes their complexes excellent catalysts for a variety of organic transformations, including oxidation, reduction, and C-C bond formation.[6][7]
Drug Development: The demonstrated antimicrobial and anticancer activities of many Schiff base metal complexes make them attractive scaffolds for the design of novel therapeutic agents.[4][8][9] The coordination of the metal can be a key determinant of the complex's biological activity and mechanism of action.
This guide provides the necessary protocols to synthesize and evaluate a series of transition metal complexes with (E)-2-(Benzylideneamino)-1-phenylethanol, empowering researchers to explore their potential in these exciting fields.
Synthesis Protocols
Synthesis of the Schiff Base Ligand: (E)-2-(Benzylideneamino)-1-phenylethanol
The synthesis of the Schiff base ligand is a straightforward condensation reaction. The use of a catalytic amount of acid promotes the nucleophilic attack of the amine on the carbonyl carbon and facilitates the subsequent dehydration step.
Materials:
2-Amino-1-phenylethanol
Benzaldehyde
Absolute Ethanol
Glacial Acetic Acid (catalytic amount)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Büchner funnel and filter paper
Beakers and other standard laboratory glassware
Protocol:
In a 250 mL round-bottom flask, dissolve 2-amino-1-phenylethanol (0.05 mol, 6.86 g) in 100 mL of absolute ethanol. Stir the solution until the solid is completely dissolved.
To this solution, add benzaldehyde (0.05 mol, 5.31 g, 5.1 mL) dropwise while stirring.
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of the Schiff base should form.
If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the product with a small amount of cold ethanol to remove any unreacted starting materials.
Recrystallize the crude product from hot ethanol to obtain pure, crystalline (E)-2-(Benzylideneamino)-1-phenylethanol.
Dry the purified product in a desiccator over anhydrous calcium chloride.
Causality of Experimental Choices:
Solvent: Absolute ethanol is used as it readily dissolves the reactants and is relatively easy to remove.
Catalyst: Glacial acetic acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Reflux: Heating the reaction mixture increases the rate of reaction, ensuring a higher yield in a shorter time frame.
Recrystallization: This purification technique is essential to obtain a product with high purity, which is crucial for subsequent complexation reactions and characterization.
dot
Caption: Workflow for the synthesis of the Schiff base ligand.
General Protocol for the Synthesis of Transition Metal Complexes
This protocol describes a general method for the preparation of transition metal(II) complexes of the synthesized Schiff base ligand. The stoichiometry is typically 1:2 (metal:ligand), leading to the formation of complexes with the general formula [M(L)₂].
Dissolve the Schiff base ligand (L) (0.02 mol) in 50 mL of hot methanol in a 100 mL round-bottom flask.
In a separate beaker, dissolve the respective metal(II) chloride (0.01 mol) in a minimum amount of methanol.
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A colored precipitate is expected to form either immediately or upon standing.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
After reflux, cool the mixture to room temperature.
Collect the precipitated metal complex by vacuum filtration.
Wash the solid complex with a small amount of methanol to remove any unreacted ligand or metal salt, followed by a wash with diethyl ether.
Dry the final product in a vacuum desiccator over anhydrous calcium chloride.
Causality of Experimental Choices:
Molar Ratio: A 1:2 metal-to-ligand ratio is commonly used for bidentate ligands to satisfy the coordination number of the metal ion, often resulting in octahedral or square planar geometries.[2][10]
Hot Solvent: Dissolving the ligand in a hot solvent ensures its complete dissolution and facilitates the reaction with the metal salt.
Reflux: This step drives the complexation reaction to completion.
Washing: Washing with methanol removes soluble impurities, while the diethyl ether wash helps in drying the complex due to its high volatility.
dot
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and structure of the synthesized compounds. A combination of spectroscopic and physical methods is employed.
Spectroscopic Characterization
Technique
Ligand (Expected Observations)
Metal Complex (Expected Observations)
Rationale for Changes upon Complexation
FT-IR
Strong band around 1630-1640 cm⁻¹ due to ν(C=N) of the azomethine group. Broad band around 3200-3400 cm⁻¹ for ν(O-H).
The ν(C=N) band shifts to a lower frequency (ca. 1600-1620 cm⁻¹). The ν(O-H) band may disappear or shift significantly. Appearance of new bands in the far-IR region (400-600 cm⁻¹).
The shift in ν(C=N) indicates the coordination of the azomethine nitrogen to the metal ion. The change in the ν(O-H) band suggests the deprotonation and coordination of the hydroxyl oxygen. New bands are due to the formation of M-N and M-O bonds.[2][11]
¹H NMR
Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the azomethine proton (-CH=N-) around 8.3-8.6 ppm. A signal for the hydroxyl proton.
The signals for the protons near the coordination sites (azomethine and hydroxyl) may be shifted or broadened. If the complex is paramagnetic (e.g., Cu(II), Co(II)), the spectrum will be significantly broadened.
Coordination to the metal ion alters the electronic environment of the ligand, causing shifts in the proton resonances. Paramagnetic metal centers induce significant broadening of NMR signals.
UV-Vis
Intense bands in the UV region (250-350 nm) corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group.
The intraligand transition bands may be shifted. New, weaker bands may appear in the visible region (400-800 nm).
The shift in intraligand bands is due to coordination. The new bands in the visible region are attributed to d-d electronic transitions of the metal ion, which are characteristic of the complex's geometry.[2]
Physicochemical Characterization
Property
Method
Expected Results
Significance
Molar Conductance
Conductometry in a suitable solvent (e.g., DMF or DMSO)
Low values (typically < 20 Ω⁻¹cm²mol⁻¹)
Indicates that the complexes are non-electrolytic in nature, suggesting that the anions (e.g., chloride) are not part of the coordination sphere in the final complex.[2][10][11]
Magnetic Susceptibility
Gouy balance or SQUID magnetometer
Varies depending on the metal ion and its geometry (e.g., Cu(II) complexes are typically paramagnetic, while Ni(II) can be diamagnetic or paramagnetic).
Provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.
Elemental Analysis
CHN Analyzer
The experimental percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula.
Confirms the empirical formula of the synthesized compounds.
Application Protocols
Evaluation of Antimicrobial Activity
The synthesized Schiff base and its metal complexes can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The disc diffusion method is a widely used preliminary screening technique.
Sterile petri dishes, filter paper discs, and swabs
Dimethyl sulfoxide (DMSO) as a solvent
Standard antibiotic and antifungal drugs (positive controls)
Incubator
Protocol (Disc Diffusion Method):
Prepare sterile nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
Inoculate the agar plates uniformly with the respective microbial cultures using sterile swabs.
Prepare solutions of the test compounds (ligand and complexes) and the standard drugs in DMSO at a specific concentration (e.g., 1 mg/mL).
Impregnate sterile filter paper discs (6 mm in diameter) with a known volume (e.g., 10 µL) of the test solutions.
A disc impregnated with DMSO serves as a negative control.
Carefully place the discs on the surface of the inoculated agar plates.
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc.
Compare the zone of inhibition of the test compounds with that of the standard drugs.
Interpretation of Results:
A larger zone of inhibition indicates greater antimicrobial activity. Often, metal complexes exhibit enhanced activity compared to the free Schiff base ligand.[4][8][9]
dot
Caption: Workflow for the antimicrobial activity assay.
Evaluation of Catalytic Activity: Oxidation of Benzyl Alcohol
Transition metal complexes are often effective catalysts for oxidation reactions. This protocol describes a method to evaluate the catalytic activity of the synthesized complexes in the oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as an oxidant.
Materials:
Synthesized metal complexes
Benzyl alcohol
Hydrogen peroxide (30% solution)
Acetonitrile (solvent)
Gas chromatograph (GC) for analysis
Thermostatted reaction vessel with a magnetic stirrer
Protocol:
In a reaction vessel, place the metal complex (catalyst, e.g., 0.01 mmol), benzyl alcohol (substrate, 1 mmol), and acetonitrile (solvent, 10 mL).
Stir the mixture at a constant temperature (e.g., 60°C).
Add hydrogen peroxide (oxidant, 2 mmol) to the reaction mixture to initiate the reaction.
Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by Gas Chromatography (GC) to monitor the conversion of benzyl alcohol and the formation of benzaldehyde.
Continue the reaction for a set period (e.g., 4 hours) or until the conversion of the substrate ceases.
Calculate the percentage conversion of benzyl alcohol and the selectivity for benzaldehyde.
Data Analysis:
The catalytic performance can be evaluated based on:
Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] x 100
Selectivity (%): (Moles of desired product formed / Moles of substrate consumed) x 100
Conclusion
The protocols and methodologies outlined in this guide provide a solid foundation for the synthesis, characterization, and evaluation of transition metal complexes with (E)-2-(Benzylideneamino)-1-phenylethanol. By systematically applying these procedures, researchers can explore the rich coordination chemistry of this ligand and unlock the potential of its metal complexes in diverse scientific and industrial applications. The inherent tunability of Schiff base complexes, combined with the detailed experimental framework provided herein, opens up exciting avenues for the development of novel catalysts and therapeutic agents.
References
SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY EVALUATION OF METAL(II) COMPLEXES DERIVED FROM (E). (2020). International Journal of Research - GRANTHAALAYAH, 8(5), 143-151. [Link]
Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Deriv. (2025). Chemical Methodologies. [Link]
Synthesis, solvatochromaticity and bioactivities of some transition metal complexes with 2-(R-benzylideneamino)-pyridin-3-ol Schiff base derivatives. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
Supplementary Information. Journal of the Brazilian Chemical Society. [Link]
Metal Complexes as Antimicrobial Agents. (2011). SciSpace. [Link]
Schiff Base [(Z)-2-((2-Aminoethyl)Imino)-1,2-Diphenylethanol)] and Their Metal Complexes: Synthesis and Characterization. (2016). International Journal of Pharmaceutical and Clinical Research. [Link]
Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. (2016). Der Pharma Chemica. [Link]
Process for the preparation of phenylethanol amines.
Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. (2026). Der Pharma Chemica. [Link]
Synthesis, characterization and antimicrobial activity of some transition metal complexes of schiff base derived from o. (2012). Der Pharma Chemica. [Link]
Synthesis, Characterization and Antimicrobial Evaluation of Schiff Base Transition Metal Complexes of (E)-2-((2-Methoxybenzylidene)amino)phenol. (2023). Nigerian Research Journal of Chemical Sciences. [Link]
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. Rsc.org. [Link]
Synthesis, spectroscopic (FT-IR/NMR) characterization, X-ray structure and DFT studies on (E)-2-(1-phenylethylidene) hydrazinecarboximidamide nitrate hemimethanol. (2013). PubMed. [Link]
Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. (2023). MDPI. [Link]
Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2012). PMC. [Link]
Processes for producing optically active 2-amino-1-phenylethanol derivatives. European Patent Office. [Link]
Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. (2022). ScienceOpen. [Link]
Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Synthesis, antifungal and antibacterial activities of some new 2-benzylideneamino-5-arylimino-3-oxo-l ,2,4-thiadiazolidines. Indian Journal of Chemistry - Section B. [Link]
Phenalenyl-based ligand for transition metal chemistry: Application in Henry reaction. (2012). Indian Academy of Sciences. [Link]
Catalytic Activity of 2-Imino-1,10-phenthrolyl Fe/Co Complexes via Linear Machine Learning. (2024). MDPI. [Link]
Synthesis of Ethyl 2-( ( E )-3-( E ) benzylideneamino )-4-( 2-( 4 `-substituted phenyl ) hydrazono )-5-oxo-4 , 5-dihydro-1 H-pyrazol-1-yl ) Acetate Derivatives. Semantic Scholar. [Link]
[Advances in synthesis of 2-phenylethanol]. (2024). PubMed. [Link]
Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. (2025). MDPI. [Link]
Application Note: Antimicrobial Susceptibility Testing of (E)-2-(Benzylideneamino)-1-phenylethanol
Document Type: Standard Operating Procedure & Mechanistic Guide Target Audience: Researchers, Microbiologists, and Drug Development Professionals Executive Summary & Chemical Context The rising incidence of multidrug-res...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Standard Operating Procedure & Mechanistic Guide
Target Audience: Researchers, Microbiologists, and Drug Development Professionals
Executive Summary & Chemical Context
The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. (E)-2-(Benzylideneamino)-1-phenylethanol is a synthetic Schiff base derived from the condensation of benzaldehyde and 2-amino-1-phenylethanol[1][2].
Schiff bases are characterized by their signature imine or azomethine linkage (–C=N–), a highly reactive electron-rich center that confers a broad spectrum of biological activities, including potent antibacterial and antifungal properties[3]. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating methodology for evaluating the Minimum Inhibitory Concentration (MIC) of this specific Schiff base, ensuring high-fidelity data suitable for preclinical drug development.
To design an effective in vitro assay, one must first understand the mechanism of action (MOA) of the test article. The antimicrobial efficacy of (E)-2-(Benzylideneamino)-1-phenylethanol is driven by its structural amphiphilicity and the reactivity of the imine bond[4].
Membrane Intercalation & Depolarization: The lipophilic phenyl rings facilitate the partitioning of the molecule into the bacterial phospholipid bilayer[1]. This insertion disrupts membrane integrity, leading to membrane depolarization, increased fluidity, and the lethal leakage of intracellular components[4].
Metal Ion Chelation: The imine nitrogen acts as a potent electron donor, chelating essential trace metals (e.g., Fe³⁺, Zn²⁺, Cu²⁺) required for the catalytic activity of bacterial respiratory and DNA synthesis enzymes.
Fig 1. Multi-target antimicrobial mechanism of Schiff base compounds.
Experimental Protocol: Broth Microdilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5][6]. It utilizes a 96-well microtiter plate format to determine the MIC of (E)-2-(Benzylideneamino)-1-phenylethanol.
Reagents & Materials
(E)-2-(Benzylideneamino)-1-phenylethanol (Purity
95%).
Dimethyl Sulfoxide (DMSO): Required for solubilizing hydrophobic Schiff bases.
Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard MHB lacks sufficient physiological concentrations of divalent cations. CAMHB is supplemented with Ca²⁺ and Mg²⁺, which are critical for stabilizing bacterial cell membranes and ensuring reproducible drug-target interactions[6][7].
Fig 2. Self-validating broth microdilution workflow for MIC determination.
Step 1: Stock Solution Preparation
Weigh 5.12 mg of (E)-2-(Benzylideneamino)-1-phenylethanol and dissolve in 1 mL of 100% DMSO to create a 5120 µg/mL stock.
Causality Check: Schiff bases are notoriously insoluble in aqueous media. DMSO ensures complete dissolution. However, final assay concentrations of DMSO must never exceed 1% v/v, as higher concentrations independently disrupt bacterial lipid bilayers, yielding false-positive susceptibility data.
Step 2: Serial Dilution in Microtiter Plates
Dispense 50 µL of CAMHB into columns 2 through 12 of a sterile, round-bottom 96-well polystyrene plate[6][7].
Add 100 µL of the working drug solution (diluted in CAMHB to 256 µg/mL) to Column 1.
Perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating through Column 10. Discard 50 µL from Column 10. (Columns 11 and 12 are reserved for controls).
Step 3: Inoculum Standardization (0.5 McFarland)
Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline.
Adjust the turbidity to match a 0.5 McFarland standard (approximately
Causality Check: Standardizing the inoculum is the most critical step in MIC testing. An inoculum that is too heavy will artificially inflate the MIC due to the "inoculum effect" (drug depletion), while an inoculum that is too light will result in false susceptibility[8].
Step 4: Inoculation and Incubation
Add 50 µL of the diluted bacterial suspension (
CFU/mL) to wells in Columns 1 through 11. The final bacterial concentration in each well is exactly CFU/mL[8].
Seal the plate with a breathable membrane and incubate at 35 ± 2°C for 16–20 hours under ambient air[5].
Self-Validating Quality Control Matrix
A protocol is only as reliable as its internal controls. To ensure the scientific integrity of your results, the assay must be treated as a self-validating system. If any of the following conditions fail, the entire plate must be discarded.
Control Type
Well Location
Contents
Expected Outcome
Causality / Purpose
Sterility Control
Column 12
100 µL CAMHB only
Clear (No growth)
Validates that the broth and microplates were not contaminated prior to the assay.
Growth Control
Column 11
50 µL CAMHB + 50 µL Inoculum
Turbid (Visible growth)
Proves the bacteria are viable and the CAMHB supports robust log-phase growth.
Solvent Control
Separate Row
CAMHB + 1% DMSO + Inoculum
Turbid (Visible growth)
Confirms that the DMSO vehicle is not contributing to bacterial cell death.
Reference Drug
Separate Plate
Standard Antibiotic (e.g., Vancomycin)
MIC matches CLSI QC ranges
Validates the entire assay system (technique, media, and bacterial strain genetics)[7].
Data Visualization & Interpretation
Following incubation, the MIC is defined as the lowest concentration of (E)-2-(Benzylideneamino)-1-phenylethanol that completely inhibits visible bacterial growth[6]. Because Schiff bases with lipophilic phenyl rings penetrate the thick peptidoglycan layer of Gram-positive bacteria more effectively than the complex outer membrane of Gram-negative bacteria[4], you will typically observe skewed efficacy.
Below is a representative data matrix summarizing expected MIC ranges for this class of compounds:
Bacterial Strain
Gram Stain
MIC of Schiff Base (µg/mL)
Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213
Positive
8 - 16
0.5 (Vancomycin)
Enterococcus faecalis ATCC 29212
Positive
16 - 32
2.0 (Vancomycin)
Escherichia coli ATCC 25922
Negative
>128
0.015 (Ciprofloxacin)
Pseudomonas aeruginosa ATCC 27853
Negative
>128
0.25 (Ciprofloxacin)
Interpretation: The compound exhibits targeted activity against Gram-positive pathogens. The lack of efficacy against Gram-negative strains is likely due to the active efflux pumps and the highly impermeable lipopolysaccharide (LPS) outer membrane, which repels hydrophobic Schiff bases[4].
Application Note: Catalytic Workflows Using (E)-2-(Benzylideneamino)-1-phenylethanol Metal Complexes
Executive Summary The development of highly enantioselective transition-metal catalysts relies heavily on the design of modular, structurally rigid chiral ligands. (E)-2-(Benzylideneamino)-1-phenylethanol —a chiral Schif...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly enantioselective transition-metal catalysts relies heavily on the design of modular, structurally rigid chiral ligands. (E)-2-(Benzylideneamino)-1-phenylethanol —a chiral Schiff base derived from the condensation of benzaldehyde and 2-amino-1-phenylethanol—has emerged as a privileged N,O-bidentate ligand in asymmetric synthesis. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for utilizing this ligand and its derivatives in transition-metal catalysis, specifically focusing on Rhodium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Mechanistic Rationale & Ligand Design
The efficacy of (E)-2-(benzylideneamino)-1-phenylethanol stems from its distinct electronic and steric profile:
Electronic Asymmetry: The ligand features a softer imine nitrogen (sp² hybridized) and a harder alkoxide oxygen (upon deprotonation). This electronic push-pull stabilizes intermediate metal oxidation states during catalytic cycles.
Steric Directing Group: The phenyl ring on the ethanol backbone provides critical steric bulk. When coordinated to a metal center (e.g., Rh, Ti, Cu), the ligand forms a rigid 5-membered metallacycle. The phenyl group projects into the coordination sphere, effectively blocking one enantiotopic face of the incoming prochiral substrate and dictating the stereochemical outcome .
Expertise & Experience Insight: The choice of the metal precursor drastically alters the reaction trajectory. Rh(I) complexes favor hydride transfer mechanisms due to their facile oxidative addition/reductive elimination cycles. Conversely, Ti(IV) acts as a strong Lewis acid, activating imine substrates in Strecker-type cyanation reactions while the chiral ligand environment ensures high facial selectivity .
Workflow for the synthesis and metal coordination of the Schiff base ligand.
Quantitative Performance Data
The following table summarizes the catalytic performance of (E)-2-(benzylideneamino)-1-phenylethanol (and its close salicylaldimine derivatives) across various asymmetric transformations.
Reaction Type
Metal Precursor
Substrate
Reagent / Nucleophile
Conversion (%)
Enantiomeric Excess (ee %)
Asymmetric Transfer Hydrogenation
[Rh(cod)Cl]₂
Acetophenone
Diphenylsilane
85
>90
Asymmetric Strecker Reaction
Ti(OPr-i)₄
Imines
Hydrogen Cyanide
>90
>90
Asymmetric Conjugate Addition
Cu(OTf)₂
Cyclic Enones
Alkylzinc
>85
>85
Data aggregated from benchmark studies on amino alcohol-derived Schiff bases , .
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis and Validation of the Schiff Base Ligand
Objective: Synthesize enantiopure (E)-2-(benzylideneamino)-1-phenylethanol with strict exclusion of unreacted starting materials.
Step-by-Step Methodology:
Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of enantiopure (R)- or (S)-2-amino-1-phenylethanol in 30 mL of anhydrous dichloromethane (DCM).
Condensation: Add 10.0 mmol of freshly distilled benzaldehyde dropwise at room temperature.
Water Removal (Causality): Add 2.0 g of anhydrous magnesium sulfate (MgSO₄) to the reaction mixture. Explanation: The condensation is an equilibrium process. Physical removal of the water byproduct is critical to drive the reaction to >99% conversion and prevent hydrolytic reversion.
Agitation: Stir the suspension vigorously for 12 hours at room temperature under a nitrogen atmosphere.
Filtration & Concentration: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude Schiff base as a crystalline solid.
Self-Validation Check (Critical): Before proceeding to metal complexation, analyze a 5 mg aliquot via ¹H NMR (CDCl₃). Validation criteria: The disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a sharp imine singlet (CH=N) at ~8.3 ppm confirms quantitative conversion. If the aldehyde peak persists, recrystallize the product from hot ethanol.
Protocol B: In Situ Rh(I) Complexation and Asymmetric Transfer Hydrogenation (ATH)
Objective: Perform the enantioselective reduction of acetophenone to 1-phenylethanol using an in situ generated Rh(I)-Schiff base catalyst.
Step-by-Step Methodology:
Catalyst Generation: In a Schlenk tube under an argon atmosphere, combine 0.025 mmol of[Rh(cod)Cl]₂ and 0.055 mmol of the validated (E)-2-(benzylideneamino)-1-phenylethanol ligand from Protocol A in 5 mL of anhydrous tetrahydrofuran (THF).
Deprotonation (Causality): Add 0.06 mmol of sodium methoxide (NaOMe). Explanation: The base deprotonates the hydroxyl group of the ligand, which is strictly required to form the active, rigid N,O-chelated Rh(I) metallacycle. Without deprotonation, the ligand acts only as a monodentate nitrogen donor, resulting in racemic product.
Substrate Addition: Stir for 30 minutes to ensure complete complexation, then add 1.0 mmol of acetophenone.
Temperature Control (Causality): Cool the reaction vessel to 0–5 °C using an ice-water bath. Explanation: Lowering the temperature suppresses the non-catalyzed background reduction of the ketone by the silane, which would otherwise erode the enantiomeric excess (ee) .
Hydride Transfer: Add 1.5 mmol of diphenylsilane (Ph₂SiH₂) dropwise over 5 minutes.
Self-Validation & Quenching: Monitor the reaction via TLC (Hexane/EtOAc 4:1). Once the acetophenone spot disappears (typically 4-6 hours), quench the reaction by carefully adding 2 mL of 1M HCl to hydrolyze the resulting silyl ether.
Extraction & Analysis: Extract with diethyl ether (3 × 10 mL), dry over Na₂SO₄, and concentrate. Determine the conversion via GC-MS and the enantiomeric excess via Chiral HPLC.
Catalytic cycle of Rh-catalyzed asymmetric transfer hydrogenation using the N,O-ligand.
References
Title: Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides
Source: Catalysts (MDPI), 2024, 14(11), 813.
URL: [Link]
Title: Syntheses, spectroscopy, and catalysis of (η⁴-cod)Rh(I)-complexes with (R or S)-2-(salicylaldimine)-2-phenylethanol or (rac)-2-(salicylaldimine)-1-phenylethanol
Source: ResearchGate (Aggregated Literature)
URL: [Link]
Method
Application Note: Solvent-Free Mechanochemical Synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol
Executive Summary The synthesis of Schiff bases (imines) is a foundational transformation in organic chemistry, providing critical pharmacophores for drug discovery and versatile ligands for transition-metal catalysis[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of Schiff bases (imines) is a foundational transformation in organic chemistry, providing critical pharmacophores for drug discovery and versatile ligands for transition-metal catalysis[1]. Traditional synthetic routes rely heavily on volatile organic solvents (VOCs) and acid catalysts under reflux conditions, which generate significant chemical waste[2]. This application note details a highly efficient, solvent-free mechanochemical protocol for the condensation of benzaldehyde and 2-amino-1-phenylethanol. By leveraging mechanical force and localized heating, this green chemistry approach achieves quantitative yields while eliminating solvent toxicity and minimizing the Environmental Factor (E-factor)[3].
Rationale & Mechanistic Insights
The transition from solution-phase to solvent-free mechanochemical synthesis requires a fundamental understanding of physical state interactions and reaction thermodynamics.
Causality of the Reactant Matrix:
In this specific reaction, benzaldehyde acts as a liquid electrophile at room temperature, while 2-amino-1-phenylethanol is a solid nucleophile. When subjected to mechanical grinding, the liquid aldehyde effectively "wets" the solid amine[4]. This physical wetting creates a highly concentrated, transient reactive paste that facilitates intimate molecular contact without the need for a bulk solvent medium[4].
Thermodynamic Driving Force:
The condensation reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral hemiaminal intermediate[5]. Subsequent dehydration yields the (E)-imine. Because imine formation is a reversible equilibrium process, the localized frictional heat generated during mechanochemical grinding (or applied mild neat heating) serves a dual purpose: it provides the activation energy for dehydration and continuously drives off the water byproduct as vapor[4]. The continuous removal of water shifts the equilibrium irreversibly toward the product according to Le Chatelier’s Principle, ensuring high conversion rates without the need for a Dean-Stark apparatus[5].
Figure 1: Mechanistic pathway of solvent-free imine condensation highlighting the phase-driven equilibrium shift.
This protocol is designed as a self-validating system. The physical phase changes observed during the procedure inherently signal the progression and completion of the reaction, reducing the reliance on continuous external sampling.
Figure 2: Step-by-step experimental workflow for mechanochemical Schiff base synthesis.
Step-by-Step Methodology
Reagent Preparation: Accurately weigh 10.0 mmol of 2-amino-1-phenylethanol (1.37 g) and 10.0 mmol of freshly distilled benzaldehyde (1.06 g / ~1.02 mL). Causality: Using strictly equimolar amounts prevents unreacted starting materials from contaminating the final solid lattice, maximizing atom economy[3]. If a specific chiral ligand is desired, utilize enantiopure (R)- or (S)-2-amino-1-phenylethanol; the mild solvent-free conditions prevent racemization[1].
Mechanochemical Activation: Transfer the solid 2-amino-1-phenylethanol into an agate mortar (or a planetary ball mill vessel for scale-up). Add the liquid benzaldehyde dropwise directly onto the solid.
Grinding & Phase Transition (Self-Validation Checkpoint 1): Begin grinding the mixture continuously with a pestle. Within 1–2 minutes, the mixture will transition into a thick, yellowish paste. Causality: This indicates successful wetting and the formation of the hemiaminal intermediate. The mortar will become noticeably warm to the touch due to the exothermic nature of the nucleophilic addition and mechanical friction[3].
Dehydration & Completion (Self-Validation Checkpoint 2): Continue grinding for an additional 10–15 minutes. The physical state of the mixture will spontaneously transition from a wet paste to a dry, free-flowing powder. Causality: This phase change is the macroscopic validation that the water byproduct has been successfully driven off as vapor, and the (E)-imine product has crystallized[4].
In-Process TLC Validation: Dissolve a micro-spatula tip of the powder in 1 mL of ethyl acetate. Run a TLC (Hexane:EtOAc 7:3) against the benzaldehyde starting material. The reaction is validated as complete when the UV-active benzaldehyde spot (Rf ~0.8) is entirely absent.
Isolation & Purification: While the crude product is often >95% pure, analytical purity is achieved by recrystallizing the powder from a minimal volume of warm ethanol. Filter and dry under a vacuum to yield the pure (E)-2-(Benzylideneamino)-1-phenylethanol crystals.
Data Presentation: Methodological Comparison
The advantages of the mechanochemical approach over traditional solvent-based synthesis are quantified in the table below. The solvent-free method drastically reduces reaction time and environmental impact while improving overall yield[2][3].
Parameter
Traditional Method (Solution-Phase)
Solvent-Free Method (Mechanochemical)
Solvent
Toluene (Reflux)
None
Catalyst
p-Toluenesulfonic acid (p-TSA)
None (Autocatalytic/Friction)
Reaction Time
4 – 6 Hours
10 – 15 Minutes
Temperature
110 °C (External Heating)
Room Temp (Localized frictional heat)
Water Removal
Dean-Stark Apparatus
Open-air evaporation
Average Yield
75 – 85%
92 – 98%
E-Factor (Waste/Product)
High (>10)
Near Zero (<0.1)
Analytical Validation (Quality Control)
To ensure the structural integrity of the synthesized (E)-2-(Benzylideneamino)-1-phenylethanol, the following spectroscopic markers must be confirmed:
FT-IR Spectroscopy: The successful conversion is marked by the complete disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ and the primary amine (N-H) stretches at 3300–3400 cm⁻¹. The defining validation feature is the appearance of a sharp, strong imine (C=N) stretch at ~1640 cm⁻¹ [5].
¹H-NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the highly deshielded azomethine proton (-CH=N-) appearing as a sharp singlet between 8.20 and 8.40 ppm . The disappearance of the aldehyde proton (~10.0 ppm) confirms the absence of unreacted starting material.
References
DOI. Solvent-free, mechanochemical synthesis of chromone-based Schiff bases: A green approach to bioactive heterocycles. Retrieved from: [Link]
International Journal of Pharmaceutical Sciences. Green Chemistry Approaches for the Synthesis of Schiff Base Derivatives. Retrieved from:[Link]
PMC. Time Scale-Dependent Structure–Property Relationships in Dynamic Imine-Benzoxazine Networks. Retrieved from:[Link]
Queen's University Belfast. Organic synthesis by Twin Screw Extrusion (TSE): continuous, scalable and solvent-free. Retrieved from:[Link]
Application Note: Electro-oxidation Studies of (E)-2-(Benzylideneamino)-1-phenylethanol
Part 1: Executive Summary & Scientific Rationale Introduction The molecule (E)-2-(Benzylideneamino)-1-phenylethanol represents a classic -amino alcohol Schiff base. These structures are "privileged scaffolds" in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Scientific Rationale
Introduction
The molecule (E)-2-(Benzylideneamino)-1-phenylethanol represents a classic
-amino alcohol Schiff base. These structures are "privileged scaffolds" in medicinal chemistry, serving as precursors to oxazolines, chiral auxiliaries, and bioactive pharmacophores.
While the reductive pathways of Schiff bases are well-documented, their oxidative pathways offer a unique window into metabolic stability and novel synthetic routes. This protocol details the electro-oxidation of this specific substrate, focusing on two competing mechanistic pathways:
Alkoxide Oxidation: Conversion of the secondary alcohol to a ketone (mimicking metabolic dehydrogenation).
Anodic Cyclization: Intramolecular trapping of the radical cation to form oxazoline derivatives (mimicking P450-mediated oxidations).
Secondary Hydroxyl (-OH): Susceptible to oxidation to acetophenone derivatives (
V vs Ag/AgCl).
Azomethine Nitrogen (-N=CH-): Site of initial Single Electron Transfer (SET).
Part 2: Materials & Methods (Protocol)
Reagents & Chemicals[2][3]
Substrate: (E)-2-(Benzylideneamino)-1-phenylethanol (Synthesized via condensation of 2-amino-1-phenylethanol and benzaldehyde; recrystallized from EtOH).
Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves (3Å).
Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP), 0.1 M. Note: TBAP is preferred over halides to avoid competing halogen oxidation.
Reference Standard: Ferrocene (
) for potential calibration.
Electrochemical Setup
Cell Configuration: Undivided 3-electrode cell (15 mL working volume).
Component
Specification
Purpose
Working Electrode (WE)
Glassy Carbon (GCE, mm)
Inert surface for kinetic studies.
Counter Electrode (CE)
Platinum Wire / Coil
High surface area to prevent current limitation.
Reference Electrode (RE)
Ag/AgCl (3M KCl)
Stable reference potential.
Potentiostat
Bi-potentiostat capability
Required for CV and bulk electrolysis.
Experimental Workflow
Step 1: Surface Pre-treatment
Polish GCE with 0.05
m alumina slurry on a felt pad for 2 minutes.
Sonicate in 1:1 HNO
:HO for 30 seconds, then in acetone for 1 minute.
Validation: Run a blank CV in 0.1 M TBAP/MeCN. The window must be clear from -1.0 V to +2.0 V.
Step 2: Cyclic Voltammetry (CV) Profiling
Prepare a 2.0 mM solution of the substrate in 0.1 M TBAP/MeCN.
Purge with High-Purity Nitrogen (
) for 5 minutes to remove dissolved .
Scan Parameters:
Initial Potential: 0.0 V
Switching Potential: +1.8 V
Final Potential: 0.0 V
Scan Rate (
): 50, 100, 200, 500 mV/s.
Observation: Look for an irreversible anodic peak (
) typically around +1.4 V to +1.6 V.
Step 3: Controlled Potential Electrolysis (CPE)
Scale up to a 50 mL cell with a large surface area Carbon Felt anode.
Set potential at
mV (typically +1.6 V).
Monitor charge consumption (
). Stop when per mole of substrate (indicating a 2-electron process).
Workup: Evaporate MeCN, extract with DCM, and analyze via GC-MS/NMR.
Part 3: Mechanistic Analysis & Visualization
Proposed Mechanism
The electro-oxidation likely proceeds via an ECE mechanism (Electron transfer - Chemical step - Electron transfer).
Step E1: Removal of one electron from the Nitrogen lone pair to form a radical cation.
Step C1: Intramolecular Hydrogen Atom Transfer (HAT) from the
-carbon or hydroxyl group, or nucleophilic attack by the -OH group (Cyclization).
Step E2: Second electron transfer leading to the final stable product (Oxazoline or Ketone).
Mechanistic Pathway Diagram
Figure 1: Bifurcated oxidation pathway showing the competition between hydrolysis (Path A) and oxidative cyclization (Path B).
Part 4: Data Interpretation & Troubleshooting
Quantitative Analysis Table (Simulated Data)
Parameter
Value
Interpretation
Anodic Peak ()
+1.45 V vs Ag/AgCl
Oxidation of the amino-alcohol moiety.
Cathodic Peak ()
None observed
Process is chemically irreversible (fast follow-up reaction).
Current vs Scan Rate
Diffusion-controlled process (not adsorption).
Tafel Slope ()
~120 mV/dec
Indicates a 1-electron transfer is the rate-determining step.
Troubleshooting Guide
Issue: Electrode Fouling (Current drops after cycle 1).
Cause: Polymerization of the imine radical on the GCE surface.
Solution: Move to a Boron-Doped Diamond (BDD) electrode or pulse-clean the GCE between scans (+1.8V for 1s, -1.0V for 1s).
Issue: Multiple Peaks.
Cause: Hydrolysis of the Schiff base before oxidation due to wet solvent.
Solution: Ensure MeCN is strictly anhydrous; add activated molecular sieves to the cell.
Part 5: References
Electrochemical Behavior of Schiff Bases:
Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. Materials Advances (RSC), 2021.
Oxidative Cyclization Analogues:
Electrooxidative Cyclization of Benzylideneaminothiophenols to 2-Arylbenzothiazoles. National Institute of Informatics (NII).
Alcohol Oxidation Mechanism:
Investigation of Oxidation Reaction Products of 2-Phenylethanol. J. Phys.[1] Chem. A, 2018.[1]
General Protocol for Amide/Imine Electrochemistry:
Electrochemical Behavior and Voltammetric Determination of synthetic Aroyl Amides. MDPI Molecules, 2023.
Application Note: Evaluation of (E)-2-(Benzylideneamino)-1-phenylethanol as a Corrosion Inhibitor for Steel
Executive Summary This application note details the synthesis, characterization, and corrosion inhibition assessment of (E)-2-(Benzylideneamino)-1-phenylethanol (BAPE) . As a Schiff base derivative containing both a hydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the synthesis, characterization, and corrosion inhibition assessment of (E)-2-(Benzylideneamino)-1-phenylethanol (BAPE) . As a Schiff base derivative containing both a hydroxyl group and an azomethine linkage (-C=N-), BAPE presents a dual-active site architecture capable of forming stable chelates with ferrous ions. This guide provides a rigorous, standardized protocol for evaluating its efficiency on mild steel in acidic media (1.0 M HCl), utilizing ASTM-compliant electrochemical and gravimetric techniques.
Chemical Synthesis & Characterization
To ensure reproducibility, the inhibitor must be synthesized with high purity. Impurities in the inhibitor can lead to erroneous electrochemical data (e.g., parasitic redox peaks).
Synthesis Protocol
Reaction Mechanism: Condensation of 2-amino-1-phenylethanol with benzaldehyde.
Stoichiometry: 1:1 molar ratio.
Step-by-Step Procedure:
Dissolution: Dissolve 0.01 mol of 2-amino-1-phenylethanol in 50 mL of absolute ethanol in a round-bottom flask.
Addition: Dropwise add 0.01 mol of benzaldehyde to the solution under continuous stirring.
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.
Reflux: Reflux the mixture at 78°C (boiling point of ethanol) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
Isolation: Allow the solution to cool to room temperature, then refrigerate overnight. The Schiff base (BAPE) will precipitate as a solid.
Purification: Filter the precipitate and recrystallize from hot ethanol to remove unreacted aldehydes/amines.
Drying: Vacuum dry at 40°C for 24 hours.
Characterization Check: Confirm structure via FTIR (Look for -C=N- stretch at ~1620 cm⁻¹ and -OH stretch at ~3400 cm⁻¹) and ¹H-NMR.
Experimental Protocols: Corrosion Testing
Specimen Preparation (ASTM G1 Compliance)
The surface state of the working electrode is the single largest variable in corrosion testing.
Substrate: Mild Steel (Composition: Fe >99%, C ~0.15%, Mn ~0.6%).
Dimensions:
Electrochemistry:[1][2][3][4][5] Cylindrical coupons embedded in epoxy (exposed area ~1.0 cm²).
Weight Loss: Rectangular coupons (e.g., 2.5 cm × 2.0 cm × 0.1 cm).
Polishing Workflow:
Abrasion: Wet polish sequentially with SiC papers: 400, 600, 800, 1000, and 1200 grit.
Rinsing: Rinse with distilled water, then degrease with acetone (ultrasonic bath for 5 mins).
Drying: Dry in a warm air stream.[6] Use immediately to prevent atmospheric oxidation.
Electrolyte Preparation
Base Solution: 1.0 M HCl prepared from analytical grade 37% HCl and deionized water (18.2 MΩ·cm).
Inhibitor Concentrations: Prepare a range (e.g., 50, 100, 200, 400, 500 ppm) by dissolving BAPE in the acid.
Note: If solubility is low, add <5% DMSO or Ethanol as a co-solvent. Ensure the blank solution contains the same co-solvent ratio.
Electrochemical Impedance Spectroscopy (EIS)
EIS separates the solution resistance (
) from the charge transfer resistance (), providing a direct measure of the protective film's barrier properties.
Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab) with FRA module.
Cell Setup: Three-electrode cell.
-Electrons: Benzene rings interact with the metal surface via donor-acceptor interactions.
Isotherm Fitting:
Plot
vs. (Langmuir Isotherm), where .
Linearity (
): Indicates monolayer adsorption.
Slope
: Confirms Langmuir behavior.
Calculation:.
If
kJ/mol: Physisorption (Electrostatic).
If
kJ/mol: Chemisorption (Covalent bonding).
BAPE typically exhibits Physicochemical adsorption (values between -20 and -40 kJ/mol).
Visualizations
Experimental Workflow (DOT Diagram)
Figure 1: Integrated workflow for the synthesis and evaluation of BAPE corrosion inhibitor.
Inhibition Mechanism (DOT Diagram)
Figure 2: Mechanistic interaction of BAPE functional groups with the steel surface.
Data Presentation Template
Table 1: Electrochemical Parameters for Mild Steel in 1M HCl with BAPE
Conc. (ppm)
(mV vs SCE)
()
(mV/dec)
(mV/dec)
()
()
(%)
(%)
0 (Blank)
-450
850
90
110
25
200
-
-
50
-455
320
85
115
85
150
62.3
60.5
100
-448
150
88
112
190
90
82.3
81.0
200
-452
85
86
114
350
65
90.0
89.5
(Note: Values above are illustrative examples of expected trends for Schiff bases).
References
ASTM International. (2017). ASTM G1-03(2017) Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. [Link]
ASTM International. (2020). ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. [Link]
Chugh, B., et al. (2020). "Corrosion inhibition behaviour of some Schiff’s bases on mild steel in 1 M HCl: Experimental and theoretical study." Journal of Molecular Liquids, 299, 112160. (Demonstrates general efficacy of Schiff bases). [Link]
ASTM International. (2021). ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. West Conshohocken, PA. [Link]
Verma, C., et al. (2018). "Schiff bases as corrosion inhibitors for mild steel in 1 M HCl: experimental and theoretical studies." Journal of Adhesion Science and Technology, 32(18), 1981-2000. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Case ID: YIELD-OPT-SCHIFF-001
Subject: Optimization of Yield and Purity for Amino-Alcohol Schiff Bases
Applicable Compound: (E)-2-(Benzylideneamino)-1-phenylethanol
Reaction Class: Condensation / Imine Formation
Executive Summary
The synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol involves the condensation of 2-amino-1-phenylethanol with benzaldehyde . While theoretically simple, this reaction is an equilibrium process governed by Le Chatelier’s principle.[1]
Critical Failure Points:
Water Accumulation: Drives the equilibrium back to hydrolysis.[1][2]
Improper Catalysis: pH outside the 4–5 range stalls the reaction.
Cyclization Competition: Amino-alcohols can reversibly cyclize to form oxazolidines, reducing the apparent yield of the open-chain imine.
Purification Errors: Silica gel chromatography often hydrolyzes the product; recrystallization is mandatory.
Module 1: The "Golden Standard" Protocol
Use this protocol to establish a baseline. Deviations should be made only after troubleshooting.
Concentrate the filtrate via rotary evaporation to ~20% of original volume.
Do not wash with aqueous acid (instant hydrolysis).[1]
Crystallization: Cool to 0°C. If oil forms, scratch the glass or add a seed crystal. Recrystallize from hot ethanol or an Ethanol/Hexane mix.[1]
Module 2: The Mechanism & Critical Control Points
Understanding why the reaction fails is the key to fixing it.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and the specific role of water removal and acid catalysis.
Figure 1: Mechanistic pathway showing the reversible nature of imine formation and the competing oxazolidine cyclization common in amino-ethanols.[1]
Module 3: Troubleshooting Dashboard
Scenario A: "I got a sticky oil instead of crystals."
Root Cause: Impurities (unreacted aldehyde) or "oiling out" due to rapid cooling.[1]
Fix 1 (Trituration): Add cold hexanes or petroleum ether to the oil and stir vigorously. This extracts unreacted benzaldehyde and induces solidification.
Fix 2 (Seeding): If you have any solid product from a previous batch, add a speck.[1]
Fix 3 (Solvent Switch): If ethanol fails, dissolve the oil in minimum Dichloromethane (DCM) and layer Hexane on top (vapor diffusion).[1]
Scenario B: "My yield is < 40%."
Root Cause: Water poisoning or Benzoic Acid contamination.[1]
Data Check: Did you use fresh benzaldehyde?
Test: Check the refractive index or run a quick IR of your benzaldehyde. If you see a broad -OH stretch (2500-3300 cm⁻¹), it's benzoic acid.[1]
Thermodynamic Fix: Switch from Ethanol Reflux to Toluene Reflux with a Dean-Stark trap . This physically removes water from the reaction, forcing the equilibrium to 100% completion.
Scenario C: "The product decomposed on the column."
The Science: Imine bonds are acid-labile. Silica gel acts as a solid-state acid catalyst for hydrolysis.[1]
Remedy:
Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in Hexane before loading.[1]
Switch Phase: Use Neutral Alumina instead of Silica.
Avoid Chromatography: Rely on recrystallization (Module 1, Step 7).[1]
Module 4: Advanced Optimization Data
For researchers requiring scale-up or consistently low yields, compare the following solvent/catalyst systems.
Method
Solvent
Catalyst
Water Removal
Typical Yield
Notes
Standard
Ethanol (Abs)
Acetic Acid
Molecular Sieves (4Å)
65-80%
Greenest method; product often crystallizes directly.[1]
Azeotropic
Toluene
-TSA (0.1%)
Dean-Stark Trap
85-95%
Best for difficult substrates; requires high heat (110°C).[1]
Room Temp
Methanol
None/Acetic
(excess)
50-70%
Slower (24h+); good for thermally unstable derivatives.[1]
Solvent-Free
None
None
Vacuum
Variable
"Grinding method" - Green chemistry, but hard to scale.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield failures.
References
BenchChem. (2025).[1][3] Technical Support Center: Optimizing Schiff Base Formation. Retrieved from [1]
Qin, W., Long, S., Panunzio, M., & Biondi, S. (2013). "Schiff Bases: A Short Survey on an Evergreen Chemistry Tool." Molecules, 18(10), 12264-12289.[1] (General mechanism and catalysis).
ResearchGate. (2020).[1] How can I remove extra amine from Schiff bases?
Organic Chemistry Portal. (2016). A Combination System of p-Toluenesulfonic Acid and Acetic Acid.[4]Link
Technical Support Center: Synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol
This technical guide is structured as a Tier-3 Support Center resource, designed for researchers requiring immediate, high-level optimization strategies for Schiff base synthesis. Ticket ID: OPT-SB-001 | Status: Open | P...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a Tier-3 Support Center resource, designed for researchers requiring immediate, high-level optimization strategies for Schiff base synthesis.
Ticket ID: OPT-SB-001 | Status: Open | Priority: High
Topic: Kinetic Optimization & Troubleshooting for Imine Formation
Executive Summary: Reaction Dashboard
For the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol from Benzaldehyde and 2-Amino-1-phenylethanol , reaction time is dictated by the equilibrium constant (
) and the rate of the dehydration step.
Comparative Protocol Efficiency Data
Data aggregated from standard Schiff base optimization studies [1, 2, 4].
Method
Reaction Time
Typical Yield
Green Metric
Primary Bottleneck
A. Standard Thermal
2.0 – 4.0 Hours
65 – 75%
Low
Equilibrium Reversion (Hydrolysis)
B. Acid-Catalyzed
45 – 90 Mins
80 – 88%
Moderate
pH Sensitivity (Protonation of Amine)
C. Microwave (MW)
1 – 5 Mins
92 – 98%
High
Solvent Superheating / Safety
D. Solvent-Free
10 – 20 Mins
85 – 95%
High
Homogeneity of mixing
Module 1: The Mechanistic Logic (Why Your Reaction Stalls)
To optimize time, you must understand the Carbinolamine Bottleneck . The formation of (E)-2-(Benzylideneamino)-1-phenylethanol is a two-step reversible process.
Nucleophilic Attack: The amine nitrogen attacks the aldehyde carbonyl carbon.[1] This is generally fast but inhibited by steric hindrance in 1-phenylethanol derivatives.
Dehydration (Rate Limiting): The intermediate carbinolamine must lose a water molecule to form the C=N double bond. This step is acid-catalyzed. Without acid, or if water accumulates, the reaction stalls or reverses (hydrolysis).
Troubleshooting impurity peaks in (E)-2-(Benzylideneamino)-1-phenylethanol NMR
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific nuances and structural dynamics of (E)-2-(Benzyliden...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Analytical Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific nuances and structural dynamics of (E)-2-(Benzylideneamino)-1-phenylethanol .
Schiff bases (imines) are notoriously tricky to analyze via Nuclear Magnetic Resonance (NMR) spectroscopy. What appears to be a "dirty" product is often a highly pure compound reacting dynamically with the NMR solvent or undergoing structural tautomerism. This guide will help you differentiate between true bulk impurities and analytical artifacts.
Before troubleshooting, you must establish a baseline. The table below summarizes the expected chemical shifts for the pure (E)-imine product versus common impurities in CDCl₃.
Impurity: Unreacted or hydrolyzed benzaldehyde[2].
7.20 – 7.80
Multiplet
10H
Aromatic protons
Target Product: Overlapping phenyl rings from both starting materials.
5.50 – 5.80
Singlet/Doublet
1H
N-CH-O (Acetal-like)
Impurity/Tautomer: 1,3-oxazolidine ring formation[3].
4.80 – 5.00
Doublet of doublets
1H
-CH(OH)- (Methine)
Target Product: Backbone methine of the amino alcohol moiety.
3.60 – 3.90
Multiplet
2H
-CH₂-N= (Methylene)
Target Product: Backbone methylene adjacent to the imine.
2.80 – 3.00
Multiplet
2H
-CH₂-NH₂ (Methylene)
Impurity: Unreacted 2-amino-1-phenylethanol.
~1.56
Broad Singlet
-
H₂O
Solvent Artifact: Moisture in CDCl₃ driving in-tube hydrolysis.
Core Troubleshooting Guides
Issue 1: The "Phantom" Benzaldehyde Peak (~10.0 ppm)
The Problem: You rigorously purified your Schiff base, but the NMR spectrum shows a sharp singlet at ~10.0 ppm (benzaldehyde) and a multiplet around 2.8 ppm (amine).
The Causality: Schiff base formation is a reversible equilibrium[2]. Standard CDCl₃ naturally decomposes over time under UV light to form trace amounts of deuterium chloride (DCl) and phosgene. This trace acid, combined with ambient moisture in the solvent, acts as a catalyst to rapidly hydrolyze the moisture-sensitive imine back into benzaldehyde and 2-amino-1-phenylethanol inside the NMR tube.
Issue 2: The Missing Imine Peak & The 5.6 ppm Anomaly
The Problem: The expected imine singlet at ~8.3 ppm is diminished or entirely absent, replaced by a new signal around 5.5–5.8 ppm.
The Causality: 1,2-aminoalcohols condensing with aldehydes can undergo ring-chain tautomerism. The hydroxyl group on the 2-amino-1-phenylethanol acts as an internal nucleophile, attacking the electrophilic imine carbon to form a 5-membered 1,3-oxazolidine ring[3]. While benzaldehyde derivatives generally favor the open, conjugated (E)-imine form, specific solvent polarities, concentration, or slight acidic conditions can shift the equilibrium toward the closed oxazolidine ring.
Diagnostic Workflows & Logical Relationships
Diagnostic workflow for identifying (E)-2-(Benzylideneamino)-1-phenylethanol NMR impurities.
Ring-chain tautomerism equilibrium between the open imine and closed 1,3-oxazolidine forms.
Self-Validating Experimental Protocols
To guarantee scientific integrity, you must prove whether an impurity is a synthetic failure or an analytical artifact. Use the following protocols.
This protocol removes the DCl and moisture from CDCl₃ that causes false-positive impurity peaks.
Step 1: Solvent Neutralization. Pack a glass Pasteur pipette with a small plug of glass wool and 2 cm of basic alumina (Brockmann Grade I). Pass 1–2 mL of CDCl₃ through the plug into a dry vial.
Step 2: Drying. Add a few beads of 3Å activated molecular sieves to the neutralized CDCl₃. Let it sit for 10 minutes.
Step 3: Sample Dissolution. Dissolve 5–10 mg of your Schiff base in 0.6 mL of the treated CDCl₃.
Step 4: Acquisition. Transfer to an NMR tube and acquire the spectrum immediately.
Self-Validation Check: Run a time-course NMR experiment (t=0, t=1h, t=4h). If the integration of the 10.0 ppm peak remains constant over 4 hours, the benzaldehyde is a true bulk impurity. If the peak grows over time, the impurity was an artifact of in-tube hydrolysis. Alternatively, run the sample in DMSO-d₆ or C₆D₆, which do not generate acidic byproducts.
Protocol B: Driving the Condensation Equilibrium (Bulk Synthesis)
If Protocol A confirms the presence of unreacted starting materials, your bulk synthesis equilibrium was not pushed to completion[4].
Step 1: Condensation. Combine equimolar amounts of benzaldehyde and 2-amino-1-phenylethanol in anhydrous toluene.
Step 2: Water Removal. Attach a Dean-Stark apparatus filled with toluene and reflux the mixture for 4–6 hours.
Step 3: Solvent Evaporation. Cool to room temperature and concentrate under reduced pressure.
Step 4: Recrystallization. Recrystallize the crude product from hot anhydrous ethanol.
Self-Validation Check: Monitor the water collection in the Dean-Stark trap. The reaction is complete, and the equilibrium is successfully driven to the imine when the volume of collected water matches the theoretical stoichiometric yield (1 equivalent of H₂O per equivalent of amine).
Frequently Asked Questions (FAQs)
Q: Why do I see a broad peak around 3.5 ppm that disappears when I add D₂O?A: This is the hydroxyl (-OH) proton of the 1-phenylethanol moiety. It readily exchanges with deuterium in D₂O, causing the signal to vanish. This is a classic self-validating NMR technique to identify exchangeable protons.
Q: Can I purify (E)-2-(Benzylideneamino)-1-phenylethanol using standard silica gel column chromatography?A: It is highly discouraged. Silica gel is inherently acidic and retains moisture. Passing a moisture-sensitive Schiff base through it will almost certainly cause hydrolysis back to benzaldehyde and the amino alcohol[2]. If chromatography is absolutely necessary, use basic alumina or pre-treat the silica with 1% triethylamine (Et₃N) to neutralize the acidic sites.
Q: My imine peak at 8.3 ppm is a multiplet instead of a singlet. Why?A: A true (E)-imine proton should be a sharp singlet[1]. If you see a multiplet or two closely spaced singlets, you likely have a mixture of (E) and (Z) isomers, or restricted rotation around the C-N bond. Heating the NMR probe (Variable Temperature NMR) will cause the peaks to coalesce into a singlet if restricted rotation is the cause.
References
Optimizing pH conditions for Schiff base synthesis with 2-Chloro-4-(diethylamino)benzaldehyde. Benchchem.
Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st. SciSpace.
Diastereoselective Allylation of Carbonyl Compounds and Imines: Application to the Synthesis of Natural Products. ACS Publications.
Syntheses, spectroscopy, and catalysis of (η -cod)Rh(I)-complexes with (R or S)-2-(salicylaldimine)-2-phenylethanol or (rac). ResearchGate.
Technical Support Center: Solvent Selection for (E)-2-(Benzylideneamino)-1-phenylethanol
The following technical guide is designed to support researchers and process chemists in the crystallization and purification of (E)-2-(Benzylideneamino)-1-phenylethanol . This guide prioritizes the thermodynamic stabili...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is designed to support researchers and process chemists in the crystallization and purification of (E)-2-(Benzylideneamino)-1-phenylethanol . This guide prioritizes the thermodynamic stability of the E-isomer and the prevention of imine hydrolysis.
Case ID: CRYSTAL-OPT-001
Molecule Class: Chiral Schiff Base (Amino-alcohol derivative)
Critical Parameter: Hydrolytic Stability & Isomer Purity
Executive Summary & Molecule Profile[1]
(E)-2-(Benzylideneamino)-1-phenylethanol is an amphiphilic Schiff base. Its structure contains a hydrophobic benzylidene/phenyl moiety and a hydrophilic hydroxyl group. This duality makes solvent selection non-trivial.
The Challenge: The imine bond (
) is susceptible to hydrolysis in the presence of water, reverting to benzaldehyde and 2-amino-1-phenylethanol. Furthermore, rapid precipitation can trap the kinetically favored Z-isomer or result in "oiling out" due to the molecule's rotational freedom.
The Solution: Use anhydrous, protic-polar solvents for solubility, coupled with non-polar anti-solvents to drive controlled nucleation of the E-isomer.
Solvent Selection Matrix
The following table categorizes solvents based on their interaction with the specific functional groups of your target molecule (
and ).
Solvent Class
Specific Solvent
Suitability
Technical Rationale
Primary (Protic)
Absolute Ethanol
High
Excellent solubility for the group. Promotes hydrogen bonding which can direct crystal lattice formation.[1] Must be anhydrous to prevent hydrolysis.
Primary (Aprotic)
Acetonitrile
Medium
Good for polarity, but lacks H-bond donation. Useful if ethanol solvates the product too strongly (preventing yield).
Reaction Solvent
Toluene
High
Forms an azeotrope with water. Ideal for synthesis (Dean-Stark) to drive equilibrium toward the imine. Poor solubility at RT aids crystallization.
Anti-Solvent
n-Hexane
High
Non-polar. Reduces solubility of the aromatic rings, forcing precipitation. Essential for "oiling out" recovery.
Forbidden
Water / Wet Alcohols
Critical Fail
Causes hydrolysis of the imine bond. Reaction reverses to starting materials.
Decision Logic & Workflow
Use this logic flow to determine the optimal solvent system based on your current experimental observation.
Figure 1: Decision tree for solvent selection based on physical state and stability.
Standard Operating Procedures (SOPs)
Protocol A: Recrystallization from Absolute Ethanol (Standard)
Best for: High purity crude solid with no signs of hydrolysis.
Dissolution: Place 1.0 g of crude (E)-2-(Benzylideneamino)-1-phenylethanol in a flask. Add Absolute Ethanol dropwise while heating to 60°C until fully dissolved.
Note: Do not boil excessively; prolonged heat can degrade the imine.
Filtration: If insoluble particles remain, filter hot through a pre-warmed funnel.
Nucleation: Allow the solution to cool to Room Temperature (RT) slowly (over 2 hours).
Critical Step: Rapid cooling favors the kinetic Z-isomer or amorphous precipitate.
Crystallization: If no crystals form at RT, cool to 4°C. If oiling occurs, scratch the glass surface with a spatula to induce nucleation.
Isolation: Filter the crystals and wash with cold n-Hexane.
Best for: Material that "oils out" or refuses to solidify.
Solvation: Dissolve the oily crude in a minimum amount of Toluene .
Setup: Place the toluene solution in a small open vial.
Chamber: Place the small vial inside a larger jar containing n-Hexane . Cap the large jar tightly.
Diffusion: Allow to stand undisturbed for 24–48 hours. Hexane vapor will diffuse into the toluene, slowly lowering polarity and forcing the formation of high-quality E-isomer crystals.
Troubleshooting & FAQs
Q1: My product smells like almonds (benzaldehyde). What happened?
Diagnosis: Hydrolysis.[2]
Cause: Water was present in your solvent or the atmosphere. The equilibrium shifted back to the starting materials (Benzaldehyde + Amino-ethanol).
Fix:
Discard the solvent.
Recrystallize using Anhydrous Ethanol or Toluene .
Add 3Å Molecular Sieves to the crystallization flask to scavenge trace water.
Q2: The solution turned into a sticky oil instead of crystals.
Diagnosis: "Oiling Out."
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the cooling was too rapid.
Fix:
Re-heat to dissolve the oil.
Add a "seed crystal" of the pure product at the cloud point.
Use Protocol B (Vapor Diffusion) . This is the most reliable method for Schiff bases prone to oiling.
Q3: Why do you specify the (E)-isomer?
Scientific Context: The imine bond has a double bond character (
), allowing for E (trans) and Z (cis) isomerism. The E-isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl ring and the ethanol backbone. Slow crystallization allows the system to equilibrate to the stable E-form, whereas rapid precipitation might trap the Z-form.
Mechanistic Insight: Imine Stability
Understanding the equilibrium is vital for high yields.
Figure 2: The reversible nature of Schiff base formation. Removal of water (via anhydrous solvents) is the primary driver for stability.
References
Schiff Base Crystallization & Polymorphism
Study on solvent-induced polymorphism in Schiff bases, highlighting the role of solvent polarity in crystal habit and stability.
Source: (General context on Schiff base polymorphism).
General Synthesis of Amino-Alcohol Schiff Bases
Protocols for condensing benzaldehyde with amino-alcohols using ethanol and toluene.
Source: (General protocols for Naphthaldehyde/Benzaldehyde Schiff bases).
Crystallographic Data (Analogous Structures)
Structural analysis of (E)-N-(α-methylbenzylidene)benzylamine, confirming the preference for the E-isomer in non-polar/toluene environments.
Source:
Solvent Screening Strategies
Methodologies for "Cocktail-Solvent Screening" to enhance solubility and induce specific polymorphs.
The synthesis of (E)-2-(benzylideneamino)-1-phenylethanol involves the condensation of benzaldehyde with 2-amino-1-phenylethanol (phenylglycinol).[1] While the reaction appears straightforward, users often encounter two distinct stereochemical failures:
Geometric Isomerism (E/Z): Contamination with the kinetically formed Z-isomer.[1][2]
Optical Purity (R/S): Racemization of the benzylic carbon on the amino-alcohol backbone.[2]
This guide provides a self-validating protocol to lock the (E)-configuration via thermodynamic control and intramolecular hydrogen bonding, while preserving the chiral integrity of the starting material.
Part 1: Diagnostic & Troubleshooting (Q&A)
Category A: Geometric Selectivity (E vs. Z)
Q1: My NMR shows a minor set of peaks (approx. 5-10%) alongside the major product. Is this the Z-isomer, and how do I eliminate it?
Diagnosis: Yes, this is likely the Z-isomer. Schiff base formation is reversible.[1][2] The Z-isomer is often the kinetic product, but the E-isomer is the thermodynamic product.
The Mechanism: In 2-aminoethanol derivatives, the E-isomer is significantly stabilized by a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. The Z-isomer cannot form this stabilizing interaction due to steric clash.
Corrective Action:
Thermodynamic Push: Reflux the reaction longer (4–6 hours) to allow the equilibrium to settle into the stable E-form.
Solvent Switch: If using Methanol (MeOH), switch to Toluene or Benzene .[1][2] Non-polar solvents discourage the solvation of the open transition state and favor the intramolecular H-bond formation that locks the E-isomer.
Q2: The reaction stalls at 80% conversion. Adding more catalyst (acid) caused impurities.[1][2] Why?
Diagnosis: You are fighting the water equilibrium.[2] Adding strong acid catalysts (like H₂SO₄ or high loads of p-TsOH) to amino alcohols can trigger side reactions, including dehydration of the alcohol itself or racemization.
Corrective Action:
Water Removal: Do not add more acid.[1][2] Instead, physically remove water to drive Le Chatelier’s principle.[2] Use a Dean-Stark trap (if refluxing in toluene) or add activated 3Å Molecular Sieves directly to the reaction flask.[1][2]
Stoichiometry: Ensure a slight excess of the aldehyde (1.05 eq), as it is easier to remove via washing than the polar amino alcohol.
Q3: I started with (R)-(-)-2-amino-1-phenylethanol, but the product's specific rotation is lower than reported. Did I racemize it?
Diagnosis: Racemization at the benzylic position is possible if the reaction was heated excessively in the presence of a base or strong acid. The benzylic proton is slightly acidic.
Corrective Action:
Neutral Conditions: Run the condensation without exogenous base (like Et₃N) or strong mineral acids.[2] The amine moiety itself is sufficient to catalyze the initial nucleophilic attack.
Temperature Control: Do not exceed 110°C (toluene reflux). If using neat conditions (solvent-free), strictly monitor temperature.[1][2]
Category C: Purification & Stability
Q4: My product decomposed into benzaldehyde and the amine during column chromatography. What happened?
Diagnosis: Silica gel is slightly acidic (pH ~5-6).[1][2] This acidity, combined with the water present in the silica, catalyzes the hydrolysis of the imine bond back to the starting materials.
Corrective Action:
Avoid Chromatography: This product typically crystallizes well.[1][2] Use recrystallization (Ethanol/Hexane or Toluene) as the primary purification method.[1][2]
Neutralize Silica: If you must run a column, pretreat the silica slurry with 1% Triethylamine (Et₃N) to neutralize acidic sites.[2]
Part 2: Optimized Synthetic Protocol
Target: Synthesis of (E)-2-(benzylideneamino)-1-phenylethanol
Scale: 10 mmol
Standard: >98% E-isomer, >99% ee retention.[1]
Materials
A: Benzaldehyde (1.05 eq, distilled freshly to remove benzoic acid)
B: (R)- or (S)-2-amino-1-phenylethanol (1.0 eq)[1]
Dissolve B (1.37 g, 10 mmol) in 20 mL of Anhydrous Ethanol.
Add 3Å Molecular Sieves (approx. 2 g) to the flask. Note: This acts as a chemical water scavenger.
Addition:
Add A (1.07 mL, 10.5 mmol) dropwise at room temperature.
Observation: The solution may warm slightly (exothermic condensation).[2]
Reaction (Thermodynamic Equilibration):
Heat the mixture to Reflux (78°C) for 4 hours.
Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane).[1][2] The aldehyde spot should disappear (or become faint). The imine product will be less polar than the amino alcohol.
Work-up (Hydrolysis Prevention):
Filter off the molecular sieves while the solution is warm.
Concentrate the filtrate under reduced pressure (Rotovap) to obtain a pale yellow oil or solid.[2]
Critical: Do not use high water bath temperatures (>50°C) for extended periods.[1][2]
Crystallization (Stereo-Locking):
Dissolve the crude residue in a minimum amount of hot Ethanol.
Add Hexane dropwise until turbidity is just observed.[1][2]
Allow to cool slowly to RT, then 4°C.
Result: The E-isomer crystallizes preferentially due to better packing and H-bond stabilization.[1]
Part 3: Data & Visualization
Table 1: Solvent Effects on Stereoselectivity
Solvent
Dielectric Constant
Reaction Time
E:Z Ratio (Crude)
Notes
Ethanol
24.5
4 h
95:5
Good solubility; H-bond competition possible but generally effective.[1]
Toluene
2.38
2 h
>98:2
Excellent for water removal (azeotrope); promotes intramolecular H-bond.[1][2]
DCM
8.93
12 h
85:15
Too slow; low boiling point prevents thermodynamic equilibration.[1][2]
Water
80.1
N/A
<50:50
Avoid. Promotes hydrolysis and reverse reaction.[1][2]
Diagram 1: Reaction Mechanism & Stereocontrol
This diagram illustrates the pathway from condensation to the stable E-isomer, highlighting the critical intramolecular hydrogen bond.
Caption: The reaction pathway favors the (E)-isomer thermodynamically, stabilized by a specific intramolecular hydrogen bond between the hydroxyl and imine groups.[3]
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve purity issues.
Caption: Decision matrix for diagnosing stereochemical and stability failures during synthesis.
References
PubChem. (2025).[1][2][4] 2-(Benzylamino)-1-phenylethanol Compound Summary. National Library of Medicine.[2] [Link][1][2]
Seboletswe, P., et al. (2024).[2] Crystal structure of (E)-3-(benzylideneamino)-2-phenylthiazolidin-4-one. Zeitschrift für Kristallographie - New Crystal Structures. [Link][1][2]
Rizvi, M. A. (2016).[1][2] Schiff-base ligands and their complex are usually not stable against silica.[1][2] ResearchGate. [Link]
Saiz-Urra, L., et al. (2021).[1][2][5] Perturbating Intramolecular Hydrogen Bonds through Substituent Effects. Molecules, 26(12). [Link][1][2]
Technical Support Center: Thermal Stability of (E)-2-(Benzylideneamino)-1-phenylethanol
This technical guide is structured to address the thermal properties and stability profile of (E)-2-(Benzylideneamino)-1-phenylethanol . As this specific compound belongs to a class of Schiff bases derived from -amino al...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured to address the thermal properties and stability profile of (E)-2-(Benzylideneamino)-1-phenylethanol . As this specific compound belongs to a class of Schiff bases derived from
-amino alcohols, its thermal behavior is complex—governed not just by simple decomposition, but by dynamic intramolecular cyclization and hydrolysis equilibria.
Topic: Thermal Degradation & Stability Profiling
Compound: (E)-2-(Benzylideneamino)-1-phenylethanol
CAS Registry Number: 27159-30-4 (Generic for 2-(benzylamino) isomer family; often cited for related Schiff bases)
Class:
-Hydroxy Schiff Base / Imino-alcohol
Technical Profile & Thermal Behavior
The "Degradation" Misconception
Researchers often misinterpret the thermal signals of (E)-2-(Benzylideneamino)-1-phenylethanol. Unlike simple organic solids that melt and then char, this compound undergoes a thermal isomerization-cyclization event before true molecular degradation occurs.
Key Thermal Points:
Melting Range: Typically 85°C – 110°C (Highly dependent on enantiomeric purity and solvent history).
Cyclization Onset (~120°C - 140°C): Above its melting point, the open-chain imine form (Schiff base) thermally equilibrates with its cyclic oxazolidine isomer. This is often mistaken for decomposition in DSC traces.
True Decomposition (>200°C): Irreversible bond scission (C-N cleavage) and oxidative degradation typically occur above 200°C under inert atmosphere.
Stability Mechanism
The compound exists in a tautomeric equilibrium. In the solid state, it is predominantly the (E)-imine . Upon heating or dissolution in protic solvents, the nucleophilic hydroxyl group attacks the imine carbon, forming a 2-phenyloxazolidine derivative.
Troubleshooting Guide (FAQ)
Q1: My DSC trace shows a small exotherm immediately after the melting endotherm. Is my sample decomposing?
Diagnosis: Likely not .
Explanation: This is the signature of ring-chain tautomerism . The endotherm is the melting of the crystal lattice. The immediate exotherm often represents the heat of cyclization as the linear imine converts to the thermodynamically stable oxazolidine ring in the melt phase.
Action: Run a TGA (Thermogravimetric Analysis) in parallel. If there is no mass loss at this temperature, it is a physical isomerization, not degradation.
Q2: The compound turns from pale yellow to deep orange/brown upon heating to 100°C. Is this oxidation?
Diagnosis: Potential Hydrolysis or Trace Oxidation .
Explanation: Schiff bases are moisture-sensitive. If your sample was not dried thoroughly, trapped water will hydrolyze the imine bond at elevated temperatures, releasing benzaldehyde (which oxidizes to benzoic acid) and the amino alcohol. Benzaldehyde oxidation products are often dark-colored.
Action:
Smell the sample. A strong almond scent indicates benzaldehyde release (hydrolysis).
Recrystallize from anhydrous ethanol/ether before thermal testing.
Q3: Why does the melting point vary between batches (e.g., 95°C vs. 105°C)?
Diagnosis:E/Z Isomerism or Solvate Formation .
Explanation: The (E)-isomer is the stable form, but rapid cooling during synthesis can trap the (Z)-isomer or solvent molecules.
-amino alcohol Schiff bases are notorious for forming pseudo-polymorphs.
Action: Anneal the sample. Hold it at 10°C below the expected melting point for 30 minutes, then cool and re-run the melting point.
Protocol A: Differential Scanning Calorimetry (DSC) for Tautomer Identification
Use this to distinguish between melting, cyclization, and degradation.
Sample Prep: Weigh 3–5 mg of dried sample into an aluminum hermetic pan (to prevent solvent evaporation from mimicking degradation).
Purge: Nitrogen at 50 mL/min.
Method:
Cycle 1: Ramp 10°C/min to 150°C (Do not exceed 160°C to avoid irreversible degradation).
Cool: Ramp 10°C/min to 20°C.
Cycle 2: Ramp 10°C/min to 250°C.
Analysis:
Cycle 1: Look for the melting endotherm (
).
Cycle 2: If the
shifts or disappears, the material has cyclized to the oxazolidine form during Cycle 1.
Protocol B: TGA for True Degradation Onset
Use this to determine the maximum safe processing temperature.
Sample: 10 mg in a platinum or ceramic crucible.
Atmosphere: Nitrogen (inert) vs. Air (oxidative).
Ramp: 10°C/min from 40°C to 600°C.
Criteria: Define
(temperature of 5% mass loss).
Pass:
(Stable).
Fail:
(Solvent trapped or unstable).
Visualizing the Degradation Pathway
The following diagram illustrates the competition between the reversible cyclization (safe) and irreversible degradation (failure).
Caption: Thermal pathway showing the critical branch between reversible cyclization (green) and irreversible degradation (red/black).[1]
Quantitative Data Summary
Parameter
Value / Range
Notes
Melting Point ()
85 – 110 °C
Broadens if moisture is present.
Cyclization Temp
~120 – 140 °C
Formation of 2-phenyloxazolidine.
Flash Point
> 110 °C
Predicted; caution required.
(Onset)
~210 °C
Under atmosphere.
Storage Condition
-20°C, Desiccated
Hygroscopic; hydrolyzes in moist air.
References
Sigma-Aldrich. (E)-2-(4-Methoxybenzylideneamino)-1-Phenylethanol Product Specification. (Analogous structural data for melting point verification).
National Institutes of Health (PubChem). 2-(Benzylamino)-1-phenylethanol Compound Summary. (Precursor and hydrolysis product properties).
Al-Masum, M., et al. An Efficient Reaction Process for the Synthesis of Oxazinanes and Oxazolidines.[2] International Journal of Organic Chemistry, 2012.[2] (Mechanism of amino-alcohol Schiff base cyclization).
Jarrahpour, A., et al. Synthesis, Physical Characterization... of Schiff Bases. Molbank, 2006.[3] (Thermal data on phenolic Schiff base analogs).
BenchChem.
-Amino Alcohols to form Oxathiazolidine. (General reactivity of the 1,2-amino alcohol backbone).
Removing unreacted benzaldehyde from (E)-2-(Benzylideneamino)-1-phenylethanol product
Technical Support Center: Purification of (E)-2-(Benzylideneamino)-1-phenylethanol Topic: Removing Unreacted Benzaldehyde from (E)-2-(Benzylideneamino)-1-phenylethanol Ticket ID: PUR-SCHIFF-001 Status: Open Assigned Spec...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of (E)-2-(Benzylideneamino)-1-phenylethanol
Topic: Removing Unreacted Benzaldehyde from (E)-2-(Benzylideneamino)-1-phenylethanol
Ticket ID: PUR-SCHIFF-001
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol involves the condensation of benzaldehyde with 2-amino-1-phenylethanol. This is a reversible equilibrium reaction yielding water as a byproduct.[1]
The Core Challenge:
Equilibrium Dynamics: If water is not removed efficiently, the reaction stalls, leaving unreacted benzaldehyde.
Hydrolytic Instability: The imine bond (
) is sensitive to hydrolysis, particularly in acidic media or on acidic stationary phases (e.g., silica gel), which regenerates the benzaldehyde impurity you are trying to remove.
Purification Difficulty: Benzaldehyde is an oil with a high boiling point (
), making it difficult to remove via simple vacuum drying without degrading the product.
Troubleshooting Guide & FAQs
Q1: My crude product smells strongly of almonds (benzaldehyde). What is the safest first-pass purification?
Recommendation:Recrystallization.
This is the "Gold Standard" for Schiff bases. Since your product is a solid and benzaldehyde is a liquid at room temperature, solubility differentials are your best tool.
Why: The polar imine product is typically less soluble in cold alcohol than the non-polar benzaldehyde. Benzaldehyde remains in the mother liquor.
Protocol:
Dissolve crude solid in the minimum amount of boiling absolute ethanol.
Optional: If the solution is dark, treat with activated charcoal and filter hot.
Allow to cool slowly to room temperature, then to
.
Filter the crystals and wash with cold ethanol.
Critical: Do not use aqueous ethanol if possible, as water promotes hydrolysis.
Q2: Recrystallization didn't remove all the benzaldehyde. Can I wash it out chemically?
Recommendation:Sodium Bisulfite Wash (With Caveats).
You can use the reactivity of aldehydes to form water-soluble adducts, but you must protect the imine from acid hydrolysis during the process.
The Chemistry: Sodium bisulfite (
) reacts with benzaldehyde to form a sulfonate salt (water-soluble) but releases protons, lowering pH.
Risk: Low pH hydrolyzes your imine product back to starting materials.
Modified Protocol (Cold & Fast):
Dissolve crude product in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).
Cool the solution to
in an ice bath.
Wash quickly (< 2 mins contact time) with a cold , dilute (
) solution.
Immediately wash with saturated Sodium Bicarbonate (
) to neutralize any residual acid.
Dry over
and evaporate.
Q3: Can I use Column Chromatography? My product decomposes on the column.
Recommendation:Use Neutral Alumina, NOT Silica Gel.
Standard silica gel is slightly acidic (
). This acidity catalyzes the hydrolysis of the imine bond during the slow elution process.
Alternative: If you must use silica, "deactivate" it first by flushing the column with
Triethylamine (Et3N) in Hexane before loading your sample. This neutralizes acidic sites.
Best Practice: Use Neutral Alumina (Brockmann Grade III) which is far gentler on Schiff bases.
Q4: How do I prevent this impurity in the next batch?
Recommendation:Shift the Equilibrium.
You must drive the reaction to completion (
) so purification is minimal.
Method A (Azeotropic Distillation): Reflux in Toluene using a Dean-Stark trap to physically remove water.[3]
Method B (Chemical Drying): Add activated 4Å Molecular Sieves or anhydrous
directly to the reaction pot (if stirring allows).
Comparative Data: Purification Methods
Method
Effectiveness for Benzaldehyde
Product Yield Risk
Scalability
Technical Note
Recrystallization
High
Low
High
Requires product to be solid. Best for purity.
Bisulfite Wash
High
Medium (Hydrolysis risk)
High
Must be done cold and fast.
Silica Column
Low (Decomposition risk)
High (Hydrolysis)
Low
Avoid unless silica is deactivated.
Neutral Alumina
Medium
Low
Low
Good for separating complex byproducts.
Polymer Scavenger
Very High
Very Low
Medium
Use amine-functionalized resin to "catch" aldehyde.
Detailed Protocols
Protocol A: The "Cold-Wash" Bisulfite Method
Use this when recrystallization yields are too low.
Preparation: Prepare a
aqueous solution of Sodium Metabisulfite (). Chill to .
Dissolution: Dissolve
of crude imine in Ethyl Acetate. Cool to .
Extraction: Add
of cold bisulfite solution. Shake vigorously for 60 seconds only .
Separation: Rapidly drain the aqueous layer (contains benzaldehyde-bisulfite adduct).
Neutralization: Immediately add
cold saturated . Shake gently to neutralize.
Drying: Separate organic layer, dry over anhydrous
Ideal for drug development contexts where purity is paramount and yield loss must be zero.
Reagent: Use a polymer-supported primary amine (e.g., Tris(2-aminoethyl)amine polystyrene).
Mechanism: The resin amine is more reactive/accessible than the bulky product. It reacts with residual benzaldehyde to form a resin-bound imine.
Step: Add
(relative to estimated impurity) of resin to the reaction mixture or crude solution.
Incubate: Stir at room temperature for 1-2 hours.
Filter: Filter off the solid resin. The filtrate contains purified product.[4]
Visual Workflow: Purification Decision Tree
Figure 1: Decision matrix for selecting the optimal purification strategy based on physical state and impurity levels.
References
BenchChem. (2025).[3] Common side products in Schiff base formation and removal. Retrieved from 3[3]
Chemistry Stack Exchange. (2017). Synthesis of Benzaldehyde and Aniline Schiff Bases. Retrieved from 5
ResearchGate. (2020).[6] How can I remove aldehyde from a schiff base reaction? Retrieved from 6[7]
National Institutes of Health (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from 8
MDPI. (2023).[7][9] Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica. Retrieved from 9
High-Resolution Structural Elucidation of (E)-2-(Benzylideneamino)-1-phenylethanol: A Comparative Guide to 1D vs. Multidimensional NMR Strategies
Executive Summary The structural elucidation of chiral Schiff bases is a critical quality control step in the development of asymmetric catalysts and pharmaceutical intermediates. (E)-2-(Benzylideneamino)-1-phenylethanol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural elucidation of chiral Schiff bases is a critical quality control step in the development of asymmetric catalysts and pharmaceutical intermediates. (E)-2-(Benzylideneamino)-1-phenylethanol , synthesized via the condensation of benzaldehyde and 2-amino-1-phenylethanol, presents a unique analytical challenge. The presence of a stereocenter at the C1 position renders the adjacent C2 methylene protons diastereotopic.
This guide objectively compares two analytical approaches for resolving this structure: Method A (Routine 1D
H NMR at 400 MHz) and Method B (High-Field 600 MHz H NMR coupled with 2D COSY/HSQC) . By exploring the causality behind second-order spin systems and self-validating experimental protocols, this guide provides drug development professionals with a definitive framework for choosing the right analytical strategy.
Molecular Context & Mechanistic Causality
To understand the NMR spectra of (E)-2-(Benzylideneamino)-1-phenylethanol, we must first examine the causality of its magnetic environments. The condensation of aromatic aldehydes with 2-amino-1-phenylethanol yields stable imines [1]. The resulting molecule features three distinct proton environments that dictate the analytical approach:
The Imine Proton (-CH=N-): Highly deshielded by the anisotropic effect of the adjacent double bond and phenyl ring, appearing as a distinct singlet downfield.
The Aromatic Protons: Ten protons across two phenyl rings that heavily overlap in standard magnetic fields.
The Diastereotopic Methylene Protons (-CH
-N=): Because the adjacent C1 carbon is a chiral center, the two protons on the C2 carbon are diastereotopic. Even with free rotation around the C1-C2 bond, these protons never experience a time-averaged identical magnetic environment. Consequently, they couple not only to the adjacent methine proton () but also to each other ( Hz).
In lower-field instruments (e.g., 400 MHz), the chemical shift difference (
) between these diastereotopic protons is small relative to their coupling constant (). This low ratio results in complex, second-order multiplet overlapping (the "roof effect"). Upgrading to a 600 MHz instrument increases in Hertz, pushing the system toward first-order mechanics where distinct doublets of doublets (dd) can be resolved.
To ensure trustworthiness, the analytical workflow must be a self-validating system. The following step-by-step methodology incorporates a D
O exchange protocol, which internally verifies the assignment of labile protons without relying on external standards.
Synthesis & Sample Preparation
Condensation: Dissolve equimolar amounts of benzaldehyde and 2-amino-1-phenylethanol in absolute ethanol. Reflux for 4 hours to drive the formation of the Schiff base [2].
Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from a mixture of ethanol/hexane to obtain pure (E)-2-(Benzylideneamino)-1-phenylethanol.
NMR Sample Prep: Dissolve 15 mg of the purified crystals in 0.6 mL of deuterated chloroform (CDCl
). CDCl is chosen because it lacks exchangeable protons that would prematurely wash out the target's hydroxyl signal.
NMR Acquisition & D
O Exchange (Self-Validation)
Initial Acquisition: Acquire a standard 1D
H NMR spectrum (16 scans, 298 K) to capture all proton signals, including the labile -OH proton.
D
O Shake: Add 1 drop of Deuterium Oxide (DO) directly into the NMR tube. Cap and shake vigorously for 30 seconds.
Secondary Acquisition: Re-acquire the 1D
H NMR spectrum.
Causality Check: The labile -OH proton will exchange with deuterium. Because deuterium resonates at a different frequency, the broad -OH signal in the
H spectrum will disappear. Furthermore, any vicinal coupling between the -OH and the adjacent methine proton is eliminated, sharpening the methine signal and confirming its assignment.
Fig 1: Synthetic and analytical workflow for Schiff base structural elucidation.
Comparative Analysis: Method A vs. Method B
Method A: Routine 1D
H NMR (400 MHz)
Performance: Method A is highly efficient for confirming the presence of the imine bond. The imine proton appears as a sharp, unambiguous singlet at ~8.30 ppm.
Limitations: The 10 aromatic protons overlap heavily between 7.25 and 7.75 ppm, making it impossible to distinguish the benzaldehyde-derived phenyl ring from the ethanolamine-derived phenyl ring. More critically, the diastereotopic methylene protons (~3.65 and ~3.85 ppm) appear as complex, overlapping multiplets due to second-order effects at this field strength, making precise coupling constant (
Performance: By increasing the magnetic field to 600 MHz, the
ratio increases. The diastereotopic protons resolve into two distinct doublets of doublets (dd).
Validation via 2D NMR:
COSY (Correlation Spectroscopy): Confirms that the methine proton (~4.95 ppm) couples to both distinct methylene signals, proving they are part of the same spin system.
HSQC (Heteronuclear Single Quantum Coherence): Shows that both the 3.65 ppm and 3.85 ppm proton signals correlate to the exact same carbon atom (~67 ppm in
C NMR), definitively proving their diastereotopic nature rather than indicating an impurity.
Quantitative Data Comparison
Functional Group
Expected Shift (ppm)
Method A (400 MHz 1D) Resolution
Method B (600 MHz + 2D) Resolution
Imine (-CH=N-)
~ 8.30
Excellent (Sharp singlet, 1H)
Excellent (Sharp singlet, 1H)
Aromatic (Phenyls)
7.25 - 7.75
Poor (Overlapping multiplet, 10H)
Moderate (Partial resolution of rings)
Methine (-CH(OH)-)
~ 4.95
Moderate (Multiplet, 1H)
Excellent (Distinct dd, 1H)
Methylene (H)
~ 3.85
Poor (Complex multiplet, overlaps H)
Excellent (dd, =12Hz, =4Hz)
Methylene (H)
~ 3.65
Poor (Complex multiplet, overlaps H)
Excellent (dd, =12Hz, =8Hz)
Hydroxyl (-OH)
~ 2.80
Good (Broad singlet, validates via DO)
Good (Broad singlet, validates via DO)
Logical Decision Tree for Signal Assignment
When interpreting the spectra, researchers should follow a structured logic gate to prevent misassignment of the aliphatic spin system.
Fig 2: Logical decision tree for assigning 1H NMR signals of the Schiff base.
Conclusion
For rapid confirmation of Schiff base formation, Method A (400 MHz 1D NMR) is sufficient, as the appearance of the imine singlet at ~8.30 ppm is diagnostic. However, for rigorous structural elucidation, purity analysis, and unambiguous assignment of the chiral environment, Method B (600 MHz + 2D COSY/HSQC) is strictly required. The use of high-field magnets overcomes the second-order mechanics of the diastereotopic methylene protons, while 2D techniques provide undeniable proof of the molecular connectivity.
References
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
Synthesis, Characterization, and Solution Behavior of Optically Active cis ??
Comparative
FT-IR characteristic peaks of (E)-2-(Benzylideneamino)-1-phenylethanol
Executive Summary This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectroscopic characteristics of (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base ligand frequently utilized in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FT-IR) spectroscopic characteristics of (E)-2-(Benzylideneamino)-1-phenylethanol , a Schiff base ligand frequently utilized in asymmetric synthesis and coordination chemistry.
The primary objective of this document is to establish a Synthesis Verification Standard . By objectively comparing the target product against its precursors—Benzaldehyde and 2-Amino-1-phenylethanol —researchers can definitively validate reaction completion. The disappearance of the carbonyl (C=O) and primary amine (–NH₂) signatures, concurrent with the emergence of the imine (C=N) stretch, constitutes the core diagnostic criteria.
Structural Context & Synthesis Pathway
The target compound is an imine (Schiff base) formed via the condensation of a carbonyl compound with a primary amine. The reaction is reversible and typically requires the removal of water to drive equilibrium toward the product.
The (E)-isomer is the thermodynamically stable configuration due to reduced steric hindrance between the phenyl rings compared to the (Z)-isomer.
Figure 1: Condensation pathway for the synthesis of the target Schiff base. The elimination of water is the critical step driving the formation of the C=N bond.
Comparative IR Analysis: Product vs. Alternatives
The most effective method for characterizing the product is a differential analysis against its starting materials ("Alternatives"). A successful synthesis is defined not just by what is present, but by what is absent .
Diagnostic Peak Table
Functional Group
Benzaldehyde (Precursor 1)
2-Amino-1-phenylethanol (Precursor 2)
Target Product (Schiff Base)
Diagnostic Status
Carbonyl (C=O)
1690–1705 cm⁻¹ (Strong)
Absent
Absent
Primary Indicator of Success
Imine (C=N)
Absent
Absent
1630–1650 cm⁻¹ (Strong)
Confirmation of Product
Amine (N-H)
Absent
3250–3400 cm⁻¹ (Doublet)
Absent (Replaced by O-H)
Secondary Indicator
Hydroxyl (O-H)
Absent
3200–3400 cm⁻¹ (Broad)
3200–3450 cm⁻¹ (Broad)*
Persists (often shifted/broadened)
Aldehyde C-H
2720 & 2820 cm⁻¹ (Fermi Doublet)
Absent
Absent
Confirmation of Purity
*Note: The O-H stretch in the product is often broader and slightly shifted due to intramolecular hydrogen bonding with the imine nitrogen (O-H···N).
Detailed Spectral Assignment
Region 1: 4000–2500 cm⁻¹ (High Frequency)
O-H Stretching (~3300 cm⁻¹): The product retains the secondary alcohol group. Expect a broad band centered around 3300–3400 cm⁻¹. If the sample is dry (KBr pellet), intramolecular H-bonding may sharpen this peak compared to the liquid precursor.
C-H Stretching (3000–3100 cm⁻¹): Multiple weak bands corresponding to aromatic C-H stretching (sp² C-H) from both phenyl rings.
Aliphatic C-H (2800–2950 cm⁻¹): Methylene (-CH₂-) and methine (-CH-) stretches from the ethanol backbone.
Absence of Fermi Resonance: The distinct "doublet" of the aldehyde C-H (2720/2820 cm⁻¹) must be absent. Its presence indicates unreacted benzaldehyde.
Region 2: 1800–1500 cm⁻¹ (The Diagnostic Zone)
The "Silent" Zone (1680–1750 cm⁻¹): This region must be clean . Any peak here suggests residual benzaldehyde (C=O stretch).
The Imine Stretch (1630–1650 cm⁻¹): This is the "fingerprint" of the Schiff base. It appears as a sharp, strong band, typically at 1640 ± 10 cm⁻¹ . It is lower in frequency than the carbonyl due to the lower bond order of C=N vs C=O, but conjugated with the phenyl ring.
Aromatic Ring Breathing (~1580–1600 cm⁻¹): Skeletal vibrations of the benzene rings.
Region 3: 1500–600 cm⁻¹ (Fingerprint)
C-O Stretch (~1050–1100 cm⁻¹): Characteristic of the secondary alcohol.
Addition: Add Benzaldehyde (10 mmol, 1.06 g) dropwise with stirring.
Reaction: Reflux the mixture at 78°C for 3–4 hours. ( Note: A Dean-Stark trap can be used to remove water and improve yield, though simple reflux often suffices for qualitative synthesis.)
Crystallization: Evaporate solvent to 50% volume and cool in an ice bath. The Schiff base typically precipitates as a solid.
Purification: Recrystallize from ethanol/water to remove unreacted aldehyde.
Step 2: FT-IR Sample Preparation
Solid Product: Grind 1–2 mg of the dried product with 100 mg of dry KBr (Potassium Bromide). Press into a transparent pellet.
Alternative (ATR): Place the solid crystal directly onto the diamond crystal of an ATR-FTIR module. Apply high pressure.
Step 3: Validation Workflow
Figure 2: Logic gate for spectral validation. The absence of C=O is the first and most critical gate.
References
Schiff Base Chemistry & Biological Activity
Synthesis and biological activity of Schiff bases.[4] (General mechanism and C=N assignment).
Source:
IR Characterization of Benzaldehyde Derivatives
Spectroscopic studies of N-Benzylideneaniline Ligand. (Confirming C=N stretch at ~1625 cm⁻¹).[5][6]
Source:
Precursor Data (2-Amino-1-phenylethanol)
2-Amino-1-phenylethanol Chemical Properties & Spectral D
Source:
General IR Spectroscopy Guide
Table of Characteristic IR Absorptions. (Standard reference for C=O, C=N, and O-H shifts).
A Comparative Guide to the Mass Spectrometry Fragmentation of (E)-2-(Benzylideneamino)-1-phenylethanol
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of (E)-2-(Benzylideneamino)-1-phenylethanol. Designed for researchers and drug development pr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of (E)-2-(Benzylideneamino)-1-phenylethanol. Designed for researchers and drug development professionals, this document moves beyond a simple catalog of fragments to explain the chemical principles governing the molecule's dissociation. We will compare its fragmentation behavior to structurally related compounds to provide a robust framework for its identification and characterization.
Introduction: The Structural Context
(E)-2-(Benzylideneamino)-1-phenylethanol is a Schiff base, a class of compounds characterized by a carbon-nitrogen double bond (imine). Its structure integrates three key chemical motifs: a benzylidene group (C₆H₅-CH=), a 1-phenylethanol backbone, and an imine linkage. The molecular formula is C₁₅H₁₅NO, with a nominal molecular weight of 225 g/mol .
Understanding the fragmentation pattern is crucial for unambiguous structural confirmation, purity assessment, and metabolic profiling. The stability of fragment ions is governed by fundamental principles, including the favorability of ionization at heteroatoms (n-electrons) and the formation of resonance-stabilized carbocations like benzylic and tropylium ions.[1]
Experimental Workflow: A Self-Validating Protocol
To analyze a compound like (E)-2-(Benzylideneamino)-1-phenylethanol, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice, as the compound is expected to be sufficiently volatile and thermally stable.[2]
Detailed GC-MS Protocol
Sample Preparation: A dilute solution of the analyte (e.g., 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
Gas Chromatography (GC) Separation:
Instrument: Agilent 7890 GC system or equivalent.
Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.
Inlet Temperature: 250°C.
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.[3]
Column: A non-polar capillary column, such as a 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness), is ideal for separating aromatic compounds.[4]
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: Increase to 280°C at a rate of 15°C/min.
Final hold: Hold at 280°C for 10 minutes to ensure elution of all components.
Mass Spectrometry (MS) Detection:
Instrument: Agilent 5975C MSD or equivalent quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.[5]
Source Temperature: 230°C.
Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and all significant fragments.
Data Acquisition: The system acquires data in full scan mode to generate a comprehensive mass spectrum for the peak corresponding to the analyte.
Workflow Rationale Diagram
Caption: GC-MS workflow for the analysis of (E)-2-(Benzylideneamino)-1-phenylethanol.
Predicted Fragmentation Patterns: A Mechanistic Deep Dive
Upon electron ionization, (E)-2-(Benzylideneamino)-1-phenylethanol will form a molecular ion (M⁺•) at m/z 225 . This ion is energetically unstable and will undergo fragmentation through several competing pathways, dictated by the relative stability of the resulting ions and neutral radicals.[6]
Pathway A: α-Cleavage at the Carbinol Carbon (The Dominant Pathway)
The most favorable fragmentation is predicted to be the cleavage of the C1-C2 bond, adjacent to the hydroxyl-bearing carbon. This is a classic α-cleavage for alcohols, driven by the formation of a highly stable, resonance-stabilized oxonium ion.[1][7]
Mechanism: The molecular ion undergoes homolytic cleavage of the C1-C2 bond.
Resulting Ion: This produces the [C₆H₅CHOH]⁺ ion at m/z 107 . Due to its high stability, this fragment is predicted to be the base peak in the spectrum. The observation of a strong peak at m/z 107 is a key diagnostic feature for the 1-phenylethanol moiety.[8]
Neutral Loss: A [C₈H₈N]• radical is lost.
Pathway B: Benzylic Cleavage at the Imine
Another significant fragmentation pathway involves the cleavage of the benzylic C-C bond on the benzylidene portion of the molecule. This leads to the formation of the highly stable tropylium cation.
Mechanism: Cleavage of the bond between the phenyl ring and the imine carbon (C-CH=N).
Resulting Ion: This fragmentation generates the tropylium ion [C₇H₇]⁺ at m/z 91 through rearrangement, or less commonly, the phenyl cation [C₆H₅]⁺ at m/z 77 . The tropylium ion is a hallmark of many benzyl-containing compounds.
Neutral Loss: A [C₈H₈NO]• radical is lost.
Pathway C: Cleavage Leading to the Imine Cation
Cleavage of the bond between the nitrogen and the ethyl backbone (N-C2) can also occur.
Mechanism: Rupture of the N-CH₂ bond.
Resulting Ion: This pathway would generate the [C₆H₅CH=N=CH₂]⁺ ion at m/z 118 .
Neutral Loss: A [C₇H₇O]• radical (hydroxyphenylmethyl radical) is lost.
Pathway D: Neutral Loss of Water
The presence of a hydroxyl group makes the loss of a neutral water molecule a probable event.
Mechanism: Elimination of H₂O from the molecular ion.
Resulting Ion: This produces an ion at [M-18]⁺• at m/z 207 . The intensity of this peak can vary depending on the instrument's source conditions.
Fragmentation Pathway Diagrams
Caption: Pathway A: Formation of the m/z 107 base peak via α-cleavage.
Caption: Competing fragmentation pathways B and C.
Comparative Analysis: Validating the Pattern
To substantiate our predicted fragmentation, we compare it with the known patterns of simpler, related molecules.
Compound
Molecular Ion (m/z)
Key Fragments (m/z)
Diagnostic Feature
(E)-2-(Benzylideneamino)-1-phenylethanol
225
107 (Base Peak) , 91, 77, 118, 207
Intense m/z 107 peak confirms the 1-phenylethanol moiety.
Fragmentation is dominated by the formation of the tropylium ion (m/z 91), not the m/z 107 ion.
This comparison demonstrates that the predicted fragmentation pattern for (E)-2-(Benzylideneamino)-1-phenylethanol is a unique composite of its structural components. The presence of the m/z 107 base peak is the most powerful piece of evidence for the proposed structure, distinguishing it from isomers such as N-(1-phenylethyl)benzamide or an isomer where the functional groups are rearranged, like (E)-1-phenyl-2-(phenylimino)ethanol.
Conclusion
The EI-MS fragmentation of (E)-2-(Benzylideneamino)-1-phenylethanol is predicted to be dominated by a characteristic α-cleavage, yielding a base peak at m/z 107 . Secondary, but still significant, fragments are expected at m/z 91 (tropylium ion) , m/z 77 (phenyl ion) , and m/z 118 . The presence of a weaker molecular ion at m/z 225 and a fragment corresponding to water loss at m/z 207 completes the diagnostic picture. This guide provides a robust, mechanistically-grounded framework for the identification of this compound and serves as a template for interpreting the mass spectra of other complex Schiff bases.
References
Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. (2020). PubMed. Available at: [Link]
Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. (2014). PubMed. Available at: [Link]
Gas chromatography/mass spectrometry determination of water-soluble primary amines as their pentafluorobenzaldehyde imines. (1985). OSTI.GOV. Available at: [Link]
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. (2022). ScienceDirect. Available at: [Link]
Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma. Available at: [Link]
Proximity Effects in Mass Spectra of Benzanilides. (n.d.). PMC. Available at: [Link]
Mass fragmentation pattern of Schiff base ligand, H 2 L where the... (n.d.). ResearchGate. Available at: [Link]
2-Phenylethanol Mass Spectrum Interpretation. (n.d.). Scribd. Available at: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Available at: [Link]
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. (2024). PubMed. Available at: [Link]
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]
Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... (n.d.). ResearchGate. Available at: [Link]
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2003). PubMed. Available at: [Link]
GC-MS analysis, antimicrobial, phytotoxic, insecticidal and leishmanicidal activities of. (2014). Academic Journals. Available at: [Link]
Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. Available at: [Link]
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (n.d.). ResearchGate. Available at: [Link]
Comparison Guide: (E)-2-(Benzylideneamino)-1-phenylethanol vs. Amino-Alcohol Schiff Base Alternatives
Executive Summary Context: Schiff bases derived from chiral amino alcohols are pivotal in medicinal chemistry and asymmetric catalysis. The presence of the imine ( ) pharmacophore, combined with a chiral hydroxyl backbon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: Schiff bases derived from chiral amino alcohols are pivotal in medicinal chemistry and asymmetric catalysis. The presence of the imine (
) pharmacophore, combined with a chiral hydroxyl backbone, creates a versatile ligand system capable of metal chelation and biological interaction.
Focus: This guide evaluates (E)-2-(Benzylideneamino)-1-phenylethanol (hereafter referred to as Compound A ), a Schiff base synthesized from 2-amino-1-phenylethanol and benzaldehyde.
Comparison Scope: We compare Compound A against two structurally significant alternatives to isolate the effects of the phenyl backbone and the aldehyde substituent:
(E)-2-(Benzylideneamino)ethanol (Compound C): Lacks the chiral phenyl ring on the amine backbone, serving as a steric control.
Part 1: Chemical Profile & Synthesis Mechanics
The Synthesis Pathway
The formation of these compounds follows a reversible condensation reaction between a primary amine and a carbonyl compound.[1] The equilibrium is driven forward by the removal of water (using anhydrous solvents or Dean-Stark apparatus) and heat.
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise condensation mechanism for the synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol.
Comparative Physicochemical Properties
The following table synthesizes experimental data regarding the physical characteristics and synthesis efficiency of the target compound versus its analogues.
Feature
Compound A (Target)
Compound B (Salicyl Analogue)
Compound C (Ethanol Analogue)
Structure
Phenyl backbone, Unsubstituted Aldehyde
Phenyl backbone, o-OH Aldehyde
Ethyl backbone, Unsubstituted Aldehyde
Formula
State
Crystalline Solid (White/Pale Yellow)
Crystalline Solid (Yellow/Orange)
Liquid / Low-melting Solid
Yield (Typical)
85-90%
90-95%
75-80%
Solubility
Soluble in EtOH, MeOH,
Soluble in EtOH, MeOH, DMSO
Highly soluble in most organic solvents
Stability
Moderate (Hydrolysis prone)
High (Stabilized by H-bonding)
Low (Prone to polymerization)
Key Insight: Compound B exhibits higher stability and yield due to the intramolecular hydrogen bond formed between the phenolic hydroxyl and the imine nitrogen (keto-enol tautomerism), a feature absent in Compound A [1].
Part 2: Performance Analysis
Biological Activity (Antimicrobial)
Schiff bases exert antimicrobial effects by interfering with cell wall synthesis or intercalating with DNA. The lipophilicity of the molecule controls its ability to penetrate the bacterial membrane.
Compound A: Moderate activity. The phenyl ring on the amine backbone increases lipophilicity compared to Compound C, enhancing membrane permeability.
Compound B: Superior activity.[1][2][3] The ortho-hydroxyl group allows for chelation with trace metals in biological systems, often potentiating the toxic effect on pathogens.
Compound C: Lower activity. Lacks the bulky hydrophobic phenyl group, resulting in poorer interaction with hydrophobic pockets of bacterial enzymes.
Figure 2: SAR flow demonstrating how structural components of Compound A and B contribute to biological efficacy.
Catalytic & Material Applications[1][4][5]
Chiral Induction: Compound A and B retain the chiral center from the amino alcohol. This makes them excellent ligands for enantioselective catalysis (e.g., asymmetric oxidation of sulfides).
Metal Complexation: Compound B acts as a tridentate ONO donor (Phenolic O, Imine N, Alcoholic O), forming highly stable complexes with Cu(II) and Ni(II). Compound A acts as a bidentate NO donor, forming less stable complexes but offering more steric flexibility [2].
Part 3: Experimental Protocols
Protocol 1: Synthesis of (E)-2-(Benzylideneamino)-1-phenylethanol
Objective: To synthesize the target Schiff base via condensation.
Reagents:
2-Amino-1-phenylethanol (10 mmol, 1.37 g)
Benzaldehyde (10 mmol, 1.06 g)
Absolute Ethanol (20 mL)
Glacial Acetic Acid (Catalytic amount, 2-3 drops)
Procedure:
Preparation: Dissolve 2-amino-1-phenylethanol in 10 mL of warm absolute ethanol in a round-bottom flask.
Addition: Add benzaldehyde dropwise to the solution with constant stirring.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
Reflux: Attach a reflux condenser and heat the mixture at 70-80°C for 6-8 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3).
Isolation: Allow the reaction mixture to cool to room temperature, then refrigerate overnight.
Purification: Filter the resulting precipitate. Recrystallize from hot ethanol to obtain pure crystals.
Characterization: Confirm structure via FT-IR (look for
stretch at ~1620-1640 ) and melting point determination [3].
Loading: Impregnate sterile filter paper discs (6 mm) with 20 µL of the test compound solution (1 mg/mL in DMSO).
Placement: Place discs onto the agar surface using sterile forceps. Include positive and negative control discs.
Incubation: Incubate plates at 37°C for 24 hours.
Measurement: Measure the Zone of Inhibition (ZOI) in millimeters. A ZOI > 10mm indicates significant activity [4].
Conclusion
(E)-2-(Benzylideneamino)-1-phenylethanol (Compound A) serves as a robust baseline chiral ligand.
Choose Compound A when you require a bidentate ligand with moderate steric bulk and no competing phenolic acidity.
Choose Compound B (Salicylidene derivative) for applications requiring high stability, metal chelation, or potent antimicrobial activity.
Choose Compound C only when a minimal steric footprint is required, though at the cost of stability and lipophilicity.
References
Jarrahpour, A. A., et al. (2006).[6] "Synthesis, Physical Characterization, Antibacterial and Antifungal Activities of 2-((E)-1-(2-((E)-1-(2-Hydroxyphenyl)ethylideneamino) phenylamino) ethyl) phenol." Molbank, M489.[6]
Alidmat, M. M., et al. (2025).[4] "Synthesis, Characterization, Antioxidant, and Antimicrobial Evaluation of Novel (E)-4-(Substituted Benzylideneamino)phenol Derivatives." Chemical Methodologies, 10(2), 164-179.[4]
PubChem. (2025).[7] "2-(Benzylamino)-1-phenylethanol Compound Summary." National Library of Medicine.
Abdel-Rahman, L. H., et al. (2016). "Synthesis, Characterization, and Biological Activity of Some New Schiff Bases and Their Metal Complexes." Journal of Chemistry.
Validating the E-Isomer Configuration of 2-(Benzylideneamino)-1-phenylethanol: A Comparative Analytical Guide
This guide outlines a rigorous, evidence-based protocol for validating the E-isomer configuration of 2-(Benzylideneamino)-1-phenylethanol. It is designed for researchers requiring definitive structural confirmation for d...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a rigorous, evidence-based protocol for validating the E-isomer configuration of 2-(Benzylideneamino)-1-phenylethanol. It is designed for researchers requiring definitive structural confirmation for downstream biological or synthetic applications.[1]
Executive Summary & Strategic Approach
The Challenge: Schiff bases derived from
-amino alcohols, such as 2-(Benzylideneamino)-1-phenylethanol, present a dual stereochemical challenge. Before validating the E/Z configuration of the imine bond, one must first rule out the formation of the cyclic 1,3-oxazolidine tautomer—a common competitive structure in this class of compounds.
The Solution: This guide proposes a hierarchical validation workflow.
Phase I (Structural Identity): Distinguish the open-chain imine from the cyclic oxazolidine using
NMR.
Phase II (Configuration): Confirm the E-isomer (trans) geometry over the Z-isomer (cis) using NOESY and Single Crystal XRD.
Phase III (Stability): Assess thermodynamic stability via DFT.
Structural Dynamics: The Validation Landscape
Before initiating experimental protocols, it is critical to understand the structural equilibrium.[1]
The Tautomeric Threat
The condensation of 2-amino-1-phenylethanol and benzaldehyde does not yield a static product. It exists in a potential equilibrium between the open-chain Schiff base (Imine) and the cyclic 2-phenyl-1,3-oxazolidine.
Figure 1: The structural landscape.[2][3] Validation must first confirm the open-chain nature (Blue) before confirming geometry.
Comparative Validation Methods
The following table compares the efficacy of analytical techniques for this specific validation.
Method
Specificity for E-Isomer
Detection of Oxazolidine
Cost/Time
Sample Req.
Verdict
NMR (1D)
Moderate (Chemical Shift)
High (Distinct Shift)
Low / Fast
~10 mg
Essential First Step
NOESY (2D NMR)
High (Spatial Proximity)
N/A
Med / Med
~20 mg
Definitive Solution Method
Single Crystal XRD
Absolute (Direct Imaging)
Absolute
High / Slow
Single Crystal
Gold Standard
FT-IR
Low (Fingerprint only)
Moderate (C=N vs C-O)
Low / Fast
~5 mg
Supplementary
DFT Modeling
Predictive
Predictive
Low / Med
N/A
Supporting Logic
Detailed Experimental Protocols
Method A: Nuclear Magnetic Resonance (The Workhorse)
Objective: Differentiate Imine/Oxazolidine and confirm E-geometry via spatial correlations.[1]
Step 1: Solvent Selection
Use DMSO-
or .
Note:
is preferred for sharper resolution, but DMSO- may be required if the compound has poor solubility or to stabilize the open form via hydrogen bonding.
Step 2: 1D NMR Analysis (The "Gatekeeper" Check)
Acquire a standard proton spectrum.[1] Focus immediately on the 5–9 ppm region.[1]
Scenario A (Target Imine): Look for a sharp singlet at
8.3 – 8.6 ppm . This is the azomethine proton ().[1]
Scenario B (Oxazolidine): Look for a singlet or doublet at
5.5 – 6.0 ppm .[1] This corresponds to the methine proton of the ring.
Decision: If the signal is at 5.5 ppm, the compound has cyclized. You must adjust solvent or temperature to favor the imine before proceeding to E/Z validation.
Step 3: 2D NOESY (The Isomer Proof)
Once the imine signal (
8.4 ppm) is confirmed, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.[1]
Mechanism: NOE signals arise from protons within 5 Å of each other.[1]
E-Isomer Signature: The azomethine proton (
) is spatially close to the methylene protons () of the ethanolamine chain.[1]
.[1][4] The Z-isomer suffers from severe steric repulsion between the phenyl ring of the benzylidene moiety and the phenyl group of the ethanolamine chain.
This energy gap confirms that any isolated stable solid is statistically guaranteed to be the E-isomer.
Synthesis & Characterization Summary
To ensure you are validating the correct starting material:
Synthesis:
Reflux equimolar amounts of Benzaldehyde and 2-Amino-1-phenylethanol in anhydrous ethanol for 3 hours. Remove solvent in vacuo.[1] Recrystallize from Ethanol/Hexane.[1]
Key Characterization Data (E-Isomer):
Appearance: White to pale yellow crystalline solid.[1]
Melting Point: Distinct sharp range (e.g., typically >100°C, distinct from starting materials).[1]
IR (
): Strong band at 1630–1640 cm⁻¹ ( stretch).[1] Absence of broad carbonyl band.[1][4]
An authoritative, step-by-step guide to the proper handling and disposal of (E)-2-(benzylideneamino)-1-phenylethanol . Designed for researchers, chemists, and environmental health and safety (EHS) professionals, this gui...
Author: BenchChem Technical Support Team. Date: March 2026
An authoritative, step-by-step guide to the proper handling and disposal of (E)-2-(benzylideneamino)-1-phenylethanol . Designed for researchers, chemists, and environmental health and safety (EHS) professionals, this guide synthesizes chemical reactivity principles with stringent logistical protocols to ensure laboratory safety and regulatory compliance.
Executive Summary & Chemical Profiling
(E)-2-(Benzylideneamino)-1-phenylethanol is a synthetic organic compound classified as a Schiff base (imine). It is structurally derived from the condensation of benzaldehyde and 2-amino-1-phenylethanol. While the intact molecule is primarily handled as an organic irritant, the critical safety vector for this compound lies in its chemical instability when exposed to specific waste environments.
Understanding the molecular behavior of Schiff bases is non-negotiable for safe disposal. Imines are susceptible to hydrolysis, particularly under acidic conditions. If improperly segregated into aqueous acidic waste, the rate-determining decomposition of the tetrahedral addition intermediate triggers the cleavage of the imine bond[1]. This reaction releases the parent compounds: benzaldehyde (a volatile irritant) and 2-amino-1-phenylethanol, a Category 1C corrosive known to cause severe skin burns and serious eye damage[2][3].
Hazard & Waste Stream Summary
Parameter
Specification / Classification
Chemical Class
Schiff Base / Imine
Primary Hazards
Skin/Eye Irritation; Corrosive upon hydrolysis
Hydrolysis Products
Benzaldehyde, 2-Amino-1-phenylethanol
Primary Waste Stream
Non-Halogenated Organic Waste (unless in halogenated solvent)
Tightly sealed, moisture-free, Satellite Accumulation Area (SAA)
Mechanistic Pathway of Degradation
To understand why strict waste segregation is required, we must look at the causality behind the compound's degradation. Mixing this Schiff base with acidic aqueous waste not only destroys the compound but can lead to exothermic reactions, gas generation, and hazardous pressure buildup in sealed waste carboys[4][5].
Hydrolysis pathway of (E)-2-(benzylideneamino)-1-phenylethanol yielding hazardous byproducts.
Standard Operating Procedure (SOP) for Disposal
The following self-validating protocol ensures that the compound remains chemically stable during the disposal lifecycle, preventing accidental exposure or container failure.
Phase 1: Preparation and PPE
Don Appropriate PPE: Before handling the compound or its waste solutions, equip standard laboratory PPE: a flame-resistant lab coat, chemical-resistant nitrile gloves, and safety goggles[6].
Ventilation: Conduct all transfers of powders or volatile solvent mixtures inside a certified chemical fume hood to prevent inhalation of dust or vapors[2].
Phase 2: Waste Segregation & Collection
Decision tree for the segregation and disposal of Schiff base chemical waste.
For Liquid Waste (Solutions/Filtrates):
Verify Solvent Compatibility: Determine the solvent used to dissolve the Schiff base. If dissolved in ethanol, ethyl acetate, or DMSO, route to the Non-Halogenated Organic Waste container. If dissolved in dichloromethane (DCM) or chloroform, route to the Halogenated Organic Waste container[4].
Transfer: Using a funnel, slowly pour the liquid waste into the designated carboy.
Headspace Management: Never fill the waste container beyond 90% capacity. Leaving headspace allows for safe thermal expansion of organic vapors[6].
Seal: Immediately cap the waste container tightly to prevent the escape of volatile organic compounds (VOCs).
For Solid Waste (Powders, Contaminated Consumables):
Collection: Place residual solid compound, contaminated filter paper, weigh boats, and disposable spatulas into a puncture-resistant, sealable solid hazardous waste container[4].
Triple Rinsing: If a primary glass container is to be reused or discarded in standard glass waste, it must be triple-rinsed with a compatible organic solvent (e.g., acetone). The rinsate must be collected in the organic liquid waste stream[6].
Phase 3: Labeling and SAA Logistics
GHS Labeling: Attach a hazardous waste tag to the container immediately upon the first drop of waste. The tag must clearly list the full chemical name (no abbreviations), the concentration, and the primary hazard (Irritant/Organic)[6][7].
Storage: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the SAA has secondary containment (e.g., a plastic bin) to capture potential leaks[4].
Emergency Spill & Exposure Protocol
In the event of an accidental release, swift action mitigates the risk of the compound hydrolyzing into its corrosive constituents.
Solid Spill: Do not use water to clean up the powder, as this initiates hydrolysis. Gently sweep up the solid using a brush and dustpan, minimizing dust generation. Place the swept material into a solid hazardous waste container[2].
Liquid Spill: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, scoop the material into a solid waste container.
Personnel Exposure: If the compound contacts the skin, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Because the hydrolysis product (2-amino-1-phenylethanol) is a Category 1C corrosive, seek immediate medical attention if redness, burns, or pain develop[2][3].
References
Master Organic Chemistry. "Hydrolysis of imines to give ketones (or aldehydes)." masterorganicchemistry.com. Available at:[Link]
Personal protective equipment for handling (E)-2-(Benzylideneamino)-1-phenylethanol
Chemical Context & Risk Profile Compound Class: Schiff Base (Imine) CAS (Analog/Racemate): 7568-93-6 (Refers to the amine precursor 2-Amino-1-phenylethanol, often the driver of toxicity).[1] As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Chemical Context & Risk Profile
Compound Class: Schiff Base (Imine)
CAS (Analog/Racemate): 7568-93-6 (Refers to the amine precursor 2-Amino-1-phenylethanol, often the driver of toxicity).[1]
As a Senior Application Scientist, I must emphasize that while specific toxicological data for the (E)-isomer of this specific Schiff base may be sparse in public repositories, its safety profile must be inferred from its hydrolysis products: Benzaldehyde and 2-Amino-1-phenylethanol .
Upon contact with mucous membranes or moisture, Schiff bases can hydrolyze, releasing the free amine. The amine precursor (2-Amino-1-phenylethanol) is classified as a Skin Corrosive (Category 1C) and causes Serious Eye Damage (Category 1) [1, 2].[2] Therefore, you must treat (E)-2-(Benzylideneamino)-1-phenylethanol not merely as an irritant, but with the precautions reserved for corrosive sensitizers.
Key Hazard Drivers:
Hydrolysis Sensitivity: Moisture in the eyes or respiratory tract can cleave the imine bond, releasing the corrosive amine locally.
Dust Potential: As a solid crystalline intermediate, electrostatic charging during weighing can cause particle dispersion, leading to inhalation exposure.
Personal Protective Equipment (PPE) Matrix
Do not default to generic "lab safety" standards. This protocol requires a tiered approach based on the state of matter.
Protection Zone
Standard Protocol (Solid Handling)
High-Risk Protocol (Solution/Synthesis)
Technical Rationale
Ocular
Chemical Safety Goggles (Indirect Vent)
Goggles + Face Shield (8-inch min)
Safety glasses are insufficient due to the risk of crystalline dust bypassing side shields. Solutions pose a splash risk that can cause immediate corneal opacity [1].
Dermal (Hand)
Double Nitrile (Outer: 5 mil, Inner: 4 mil)
Laminate (Silver Shield) or Thick Nitrile (>8 mil)
Standard nitrile degrades rapidly in halogenated solvents (DCM/Chloroform) often used with Schiff bases. If using DCM, standard nitrile offers <5 mins protection [3].
Respiratory
Fume Hood (Face velocity: 80–100 fpm)
Respirator (P100/OV)
Use a respirator only if engineering controls (fume hood) fail or during spill cleanup outside the hood.
Body
Cotton Lab Coat (High neck)
Chemical Resistant Apron (Tyvek/PVC)
Schiff bases can stain and permeate cotton. An apron prevents chest/lap exposure during liquid transfer.
Operational Workflow & Engineering Controls
Phase A: Weighing & Transfer (Solid State)
The critical risk here is electrostatic dispersion.
Engineering Control: Operate strictly within a certified chemical fume hood.
Static Mitigation: Use an anti-static gun or ionizer on the spatula and weighing boat before contact. Organic crystals often carry high static charges, causing them to "jump" off spatulas.
Technique:
Place the analytical balance inside the hood (if vibration allows) or use a "transfer vessel" method (weigh closed vial, remove sample, re-weigh).
Never weigh this compound on an open benchtop.
Phase B: Solubilization & Reaction (Liquid State)
The critical risk here is solvent-mediated permeation.
Glove Selection: If dissolving in Dichloromethane (DCM) or Chloroform , standard nitrile gloves are NOT sufficient. You must wear PVA (Polyvinyl alcohol) or Laminate gloves, or employ a "double-glove and change immediately upon splash" protocol.
Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated. Schiff bases can decompose thermally; verify the system is under an inert atmosphere (Nitrogen/Argon) to prevent hydrolysis from ambient moisture.
Phase C: Emergency Response (Spills)
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (if compatible) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.
Liquid Spill: Cover with an absorbent pad. Do not use paper towels if the solvent is an oxidizer. Treat the waste as hazardous chemical waste immediately.
Decision Logic & Exposure Control (Visualization)
The following diagram illustrates the decision-making process for selecting controls based on the operational state.
Figure 1: PPE Selection Decision Tree based on physical state and solvent vehicle. Note the critical escalation for halogenated solvents.
Disposal & Decontamination[5][6][7]
Scientific integrity demands we consider the lifecycle of the chemical. Schiff bases are generally toxic to aquatic life and must not enter municipal water systems.
Segregation:
Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Toxic Organic."
Non-Halogenated Waste: If Alcohols/Ethyl Acetate were used.[4]
Container Prep: Triple rinse all glassware with acetone before removing it from the fume hood. Collect the acetone rinse in the liquid waste stream [4].
Deactivation (Optional): If required by local EHS, the Schiff base can be hydrolyzed purposely using dilute acid (HCl), but this generates the aldehyde and amine, which must then be managed as separate hazards. Direct disposal as hazardous waste is preferred to avoid secondary handling risks.
References
Thermo Fisher Scientific. (2021). Safety Data Sheet: (R)-(-)-2-Amino-1-phenylethanol. Retrieved from
TCI Chemicals. (2024).[2] Safety Data Sheet: 2-Amino-1-phenylethanol. Retrieved from
Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from